Heptyl propionate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-12-10(11)4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYICJVBGZQOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176693 | |
| Record name | Heptyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-81-1 | |
| Record name | Heptyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Heptyl Propionate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical and physical properties of heptyl propionate, an ester recognized for its characteristic fruity aroma and applications in the flavor and fragrance industries. This document outlines its key properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.
Chemical and Physical Properties
This compound, also known as heptyl propanoate, is an organic compound classified as an ester of heptanol and propionic acid. Its molecular structure and properties make it a subject of interest in synthetic organic chemistry and as a component in various formulations.
Identifiers and General Properties
The fundamental identifiers and general properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | heptyl propanoate |
| Synonyms | This compound, n-Heptyl propionate, Propanoic acid, heptyl ester |
| CAS Number | 2216-81-1 |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| Appearance | Colorless liquid with a fruity odor |
Physical Properties
Quantitative physical data for this compound are presented in the following table. These properties are crucial for handling, storage, and application in various experimental and industrial settings.
| Property | Value | Temperature (°C) | Pressure (mmHg) |
| Density | 0.874 g/cm³ | 25 | 760 |
| Boiling Point | 209.7 °C | - | 760 |
| Melting Point | -50.9 °C | - | 760 |
| Flash Point | 79.8 °C | - | 760 |
| Refractive Index | 1.422 | 20 | - |
| Vapor Pressure | 0.2 mmHg | 25 | - |
Chemical and Safety Properties
This compound exhibits chemical properties typical of esters, including susceptibility to hydrolysis under acidic or basic conditions. It is classified as a combustible liquid.
| Property | Description |
| Solubility | Limited solubility in water; soluble in non-polar organic solvents like hexane and benzene. |
| GHS Classification | Flammable liquids, Category 4 |
| Hazard Statement | H227: Combustible liquid |
| NFPA Rating | Health: 1, Fire: 1, Reactivity: 0 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 1-heptanol and propionic acid using a strong acid catalyst.
Materials:
-
1-Heptanol (C₇H₁₆O)
-
Propionic acid (C₃H₆O₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene (for Dean-Stark apparatus)
-
Deionized water
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Simple distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-heptanol (e.g., 0.5 mol), propionic acid (e.g., 0.6 mol, 1.2 equivalents), and toluene (approx. 50 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 1-2 mL) to the flask while swirling.
-
Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will drive the equilibrium towards the ester product. Continue reflux until the theoretical amount of water is collected in the Dean-Stark trap (approximately 0.5 mol or 9 mL).
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully add 50 mL of deionized water and shake. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL portions of saturated sodium bicarbonate solution until no more gas evolves. This step neutralizes any remaining sulfuric acid and unreacted propionic acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Final Wash: Wash the organic layer with 50 mL of deionized water to remove any residual salts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter the dried organic layer to remove the magnesium sulfate. Remove the toluene and any residual diethyl ether (if used for extraction) using a rotary evaporator.
-
Purification: Purify the crude this compound by simple distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 209-210 °C at 760 mmHg.
Determination of Physical Properties
2.2.1. Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: Place a small amount (1-2 mL) of the purified this compound into a small test tube (fusion tube).
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the heat is distributed evenly.
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Note the temperature at which a continuous stream of bubbles emerges. This is the approximate boiling point. Remove the heat and record the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube. This is the precise boiling point of the liquid at the measured atmospheric pressure.
2.2.2. Density Determination (Digital Density Meter)
This protocol is based on the principles outlined in ASTM D4052.
-
Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 25 °C).
-
Sample Injection: Inject the this compound sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present in the measuring cell.
-
Measurement: Allow the temperature of the sample to equilibrate to the set point of the instrument. The instrument measures the change in the oscillating frequency of the U-tube caused by the sample's mass.
-
Data Recording: The instrument's software will use calibration data to automatically calculate and display the density of the sample in g/cm³ (or g/mL). Record the density at the specified temperature.
2.2.3. Refractive Index Determination (Abbe Refractometer)
-
Instrument Preparation: Turn on the Abbe refractometer and ensure the prism surfaces are clean. Use a soft lens tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning, then allow it to dry completely.
-
Calibration: Calibrate the instrument by placing a drop of a standard liquid with a known refractive index (e.g., distilled water) onto the prism. Adjust the instrument to match the known value.
-
Sample Application: Place 1-2 drops of this compound onto the surface of the measuring prism. Close the illuminating prism gently to spread the liquid into a thin film.
-
Measurement: Look through the eyepiece and turn the adjustment knob until the borderline between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Record the value along with the measurement temperature, as refractive index is temperature-dependent.
Visualization of Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.
The Elusive Heptyl Propionate: An In-depth Technical Guide to its Natural Occurrence in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl propionate (C₁₀H₂₀O₂) is an aliphatic ester recognized for its characteristic fruity and floral aroma. While synthetically utilized in the flavor and fragrance industry, its natural occurrence in the plant kingdom is less documented, presenting a compelling area of research for phytochemists and drug development professionals. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailed experimental protocols for its identification and quantification, and a plausible biosynthetic pathway for its formation.
Natural Occurrence of this compound
This compound has been reported in a limited number of plant species. The available data on its presence is primarily qualitative, with a notable lack of quantitative analysis in the existing literature.
Table 1: Documented Natural Occurrence of this compound in Plants
| Plant Species | Common Name | Plant Part | Quantitative Data |
| Humulus lupulus | Hops | Cones (essential oil) | Not specified in available literature.[1] |
Further research is required to quantify the concentration of this compound in these and other plant species.
Experimental Protocols
The identification and quantification of volatile compounds like this compound from plant matrices are predominantly achieved using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Detailed Methodology for HS-SPME-GC-MS Analysis
This protocol outlines a general yet detailed procedure for the analysis of this compound and other volatile esters in plant materials.
1. Sample Preparation:
-
Plant Material: Collect fresh plant material (e.g., fruits, flowers, leaves). For fruits, the pulp is typically used.
-
Homogenization: Homogenize a known weight of the fresh plant material (e.g., 5 grams) into a fine powder or puree, often under cryogenic conditions (liquid nitrogen) to prevent the loss of volatile compounds.
-
Internal Standard: Add a known concentration of an internal standard (e.g., ethyl heptanoate or a deuterated analog) to the homogenized sample to allow for accurate quantification.
-
Vial Preparation: Transfer the homogenized sample into a headspace vial (e.g., 20 mL). Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes by enhancing their partitioning into the headspace.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including esters.
-
Incubation: Place the vial in a heating block or water bath and incubate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system (e.g., at 250°C) to desorb the trapped analytes onto the GC column.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program would be: start at 40°C for 2 minutes, then ramp to 150°C at 5°C/min, and finally ramp to 250°C at 10°C/min and hold for 5 minutes. This program should be optimized based on the specific analytes of interest.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a pure this compound standard.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in plants.
Biosynthetic Pathway
The biosynthesis of esters in plants is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule. While a specific pathway for this compound has not been elucidated, a generalized pathway can be proposed based on the known mechanisms of AATs.
References
Heptyl Propionate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl propionate (C₁₀H₂₀O₂) is an ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industries. Beyond its sensory properties, it serves as a valuable intermediate in organic synthesis. This document provides a detailed examination of the molecular and physical properties of this compound, a comprehensive protocol for its synthesis via Fischer esterification, and an overview of its chemical characteristics. All quantitative data is presented in standardized tables for clarity and comparative analysis.
Core Molecular and Physical Properties
This compound, also known as heptyl propanoate, is the ester formed from the condensation of heptan-1-ol and propionic acid.[1] Its fundamental properties are summarized below.
Table 1: Molecular and Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₁₀H₂₀O₂[1][2][3][4][5] |
| Molecular Weight | 172.26 g/mol [2][4] |
| IUPAC Name | heptyl propanoate[1][2] |
| CAS Number | 2216-81-1[2][3][5] |
| Synonyms | n-Heptyl propionate, Propionic acid, heptyl ester[2][3][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid with a fruity odor[1] |
| Density | 0.874 g/cm³[5] |
| Boiling Point | 209.7 °C at 760 mmHg[5] |
| Melting Point | -50.9 °C[6][7] |
| Flash Point | 79.8 °C[5][6] |
| Refractive Index | 1.422[5][6] |
| Solubility | Limited solubility in water; soluble in non-polar organic solvents like hexane and benzene.[1] |
| Vapor Pressure | 0.2 mmHg at 25°C[5] |
Synthesis of this compound via Fischer Esterification
The most common and direct method for synthesizing this compound is the Fischer esterification of propionic acid with 1-heptanol, using a strong acid catalyst, typically sulfuric acid.[4] This is a reversible reaction, and to drive the equilibrium towards the product (the ester), an excess of one of the reactants is often used, or water is removed as it is formed.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Propionic acid
-
1-Heptanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-heptanol and a molar excess of propionic acid (e.g., 1.5 to 2 equivalents). Add a few boiling chips.
-
Catalyst Addition: While swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of the limiting reactant).
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for approximately 45-60 minutes. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize the excess propionic acid and the sulfuric acid catalyst. Caution: This will produce CO₂ gas, so vent the funnel frequently. Continue adding the bicarbonate solution until gas evolution ceases.
-
Washing: Drain the lower aqueous layer. Wash the remaining organic layer with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand until the liquid is clear.
-
Purification: Decant or filter the dried organic layer into a distillation flask. Purify the crude this compound by fractional distillation to obtain the final product.
Applications and Further Research
This compound is primarily utilized as a flavor and fragrance agent due to its pleasant fruity scent, reminiscent of pears or apples.[1] In the field of synthetic organic chemistry, it can serve as a model compound for studying esterification reactions.[1] While its applications are well-established in the fragrance sector, dedicated research solely on this compound is not extensive, presenting opportunities for further investigation into its synthesis, reactivity, and potential new applications.[4]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C10H20O2 | CID 16670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanoic acid, heptyl ester [webbook.nist.gov]
- 4. This compound | 2216-81-1 | Benchchem [benchchem.com]
- 5. chemnet.com [chemnet.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
Heptyl Propionate: A Technical Guide to its Physicochemical Properties
Heptyl propionate (C10H20O2) is an ester recognized for its characteristic fruity and floral aroma, leading to its application in the flavor and fragrance industries. A thorough understanding of its physical properties, specifically its boiling point and density, is crucial for its synthesis, purification, and formulation in various commercial products. This guide provides a detailed overview of these key parameters, including experimental methodologies for their determination.
Quantitative Data Summary
The boiling point and density of this compound have been reported across various sources. The slight variations in these values can be attributed to differences in experimental conditions, such as atmospheric pressure and sample purity. A summary of the reported data is presented below for comparative analysis.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 209.7 °C | at 760 mmHg | [1] |
| 210 °C | Not specified | [2] | |
| 210.04 °C | Not specified | [3] | |
| 227.50 °C | Not specified | [4] | |
| Density | 0.8636 g/cm³ | Not specified | [3] |
| 0.8640 to 0.8680 g/cm³ | at 25.00 °C | [5] | |
| 0.8679 g/cm³ | Not specified | [4] | |
| 0.869 g/cm³ | Not specified | [6] | |
| 0.874 g/cm³ | Not specified | [1][2] |
Experimental Protocols
The determination of the boiling point and density of liquid esters like this compound follows well-established laboratory procedures. These protocols are fundamental in the characterization and quality control of such chemical compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For an organic liquid such as this compound, this is typically determined through distillation.
Apparatus:
-
Round-bottom flask
-
Heating mantle or water bath
-
Condenser (e.g., Liebig condenser)
-
Thermometer and adapter
-
Receiving flask
-
Boiling chips
Procedure:
-
The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Cooling water is circulated through the condenser.
-
The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.
-
The vapor then passes into the condenser, where it cools and liquefies, and the resulting distillate is collected in the receiving flask.
-
The boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing.
Determination of Density
The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be used to identify a substance and assess its purity.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume) or an automated density meter.
-
Analytical balance
-
Constant temperature bath
Procedure (using a pycnometer):
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) to allow the liquid to reach thermal equilibrium.
-
Any excess liquid that expands out of the capillary is carefully removed.
-
The pycnometer, filled with the sample, is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for the experimental characterization of a synthesized ester like this compound, focusing on the determination of its boiling point.
References
An In-depth Technical Guide to the Solubility of Heptyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of heptyl propionate in various solvents. Understanding the solubility of this ester is critical for its application in formulations, chemical synthesis, and various industrial processes. This document presents available quantitative data, details common experimental protocols for solubility determination, and offers a logical framework for solvent selection.
Core Concepts in Solubility
This compound (C₁₀H₂₀O₂), an ester with a characteristic fruity aroma, is generally considered a non-polar compound. Its solubility behavior is primarily governed by the principle of "like dissolves like." The long heptyl alkyl chain contributes significantly to its hydrophobic nature, making it more soluble in non-polar organic solvents. Conversely, its solubility in polar solvents, such as water, is limited.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar esters, a general solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility information for this compound.
| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Pressure (atm) | Notes |
| Water | H₂O | Polar | 33.39 mg/L (estimated)[1] | 25 | 1 | Poorly soluble |
| Hexane | C₆H₁₄ | Non-polar | Soluble[2] | Not Specified | Not Specified | Good solubility expected due to non-polar nature. |
| Benzene | C₆H₆ | Non-polar | Soluble[2] | Not Specified | Not Specified | Good solubility expected due to non-polar nature. |
| Alcohol (general) | R-OH | Polar | Soluble[1] | Not Specified | Not Specified | The term "alcohol" is broad; solubility will vary depending on the specific alcohol. |
Note: The lack of specific quantitative data highlights a gap in the existing chemical literature and presents an opportunity for further research.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
Shake-Flask Method
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solute ensures that saturation is reached.
-
Equilibration: Place the flask in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle. For liquid-liquid systems or to remove fine particles, centrifugation can be employed.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe. It is crucial to avoid disturbing the undissolved solute at the bottom of the flask.
-
Filtration: Immediately filter the extracted sample through a syringe filter into a clean vial. This step removes any remaining undissolved microparticles.
-
Dilution: If necessary, dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as GC-FID.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in units such as g/100 mL, mg/L, or mol/L.
Solvent Selection Workflow
The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.
This in-depth guide provides a foundational understanding of the solubility of this compound. While a comprehensive quantitative dataset remains to be fully established, the principles and methodologies outlined here offer a robust framework for scientists and researchers working with this versatile ester.
References
Heptyl Propionate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling guidelines for heptyl propionate. The information is intended for use by researchers, scientists, and professionals in drug development who may work with this chemical. This document summarizes known physical and chemical properties, toxicological data (where available), and recommended procedures for safe handling, storage, and emergency response.
Chemical and Physical Properties
This compound is an ester with a characteristic fruity odor. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 2216-81-1 |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| Boiling Point | 210 °C |
| Flash Point | 79.8 °C (Closed Cup) |
| Density | 0.874 g/cm³ |
| Vapor Pressure | 0.2 mmHg at 25°C |
| Appearance | Colorless liquid |
Toxicological Data
A significant data gap exists for the acute toxicological properties of this compound. The available information is summarized below. It is crucial to handle this substance with care, assuming potential for irritation until comprehensive data becomes available.
| Toxicological Endpoint | Result |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Not classified.[1] No specific data available. |
| Serious Eye Damage/Irritation | Not classified.[1] No specific data available. |
Hazard Classification and Safety Precautions
This compound is classified as a combustible liquid.[1]
GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Signal Word: Warning
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Protocols for Toxicological Assessment
Due to the lack of specific toxicological data for this compound, this section outlines the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the experimental protocols that would be used to determine its acute toxicity and irritation potential.
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Principle: A single dose of the substance is administered orally to a group of experimental animals. Observations of effects and mortality are made over a period of time.
-
Methodology:
-
Animal Selection: Typically, young adult rats of a single sex (usually females) are used.
-
Dosage: A range of dose levels is used to determine the dose that causes mortality in 50% of the test animals (LD50).
-
Administration: The substance is administered by gavage in a single dose.
-
Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.
-
Endpoints: The primary endpoint is the LD50 value. Clinical signs of toxicity, body weight changes, and gross pathological findings are also recorded.
-
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test provides information on health hazards likely to arise from a single dermal exposure to a substance.
-
Principle: A single dose of the substance is applied to the skin of experimental animals.
-
Methodology:
-
Animal Selection: Albino rabbits or rats are typically used.
-
Dosage: A limit test at a high dose (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full dose-response study is conducted.
-
Application: The substance is applied to a shaved area of the back and covered with a porous gauze dressing for 24 hours.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoints: The dermal LD50 is determined. Skin irritation at the site of application is also evaluated.
-
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Principle: The substance is applied to a small area of the skin of a single animal.
-
Methodology:
-
Animal Selection: Albino rabbits are the preferred species.
-
Application: A small amount of the substance (0.5 mL for liquids) is applied to a patch of shaved skin and covered for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the substance is applied to one eye of an experimental animal.
-
Methodology:
-
Animal Selection: Albino rabbits are used.
-
Application: A small amount of the substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: Lesions are scored to provide an overall assessment of eye irritation.
-
Safe Handling and Storage
Given its classification as a combustible liquid and the lack of comprehensive toxicity data, the following handling and storage procedures are recommended.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[2]
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.
-
Keep containers tightly closed when not in use.
-
Store in approved containers, such as those made of glass or chemically resistant plastic.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or sand.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
A logical workflow for responding to a chemical spill is outlined below.
Caption: Workflow for Chemical Spill Response.
Logical Relationships in Safety Handling
The following diagram illustrates the logical relationships between hazard identification, risk assessment, and control measures for the safe handling of this compound.
Caption: Logical Flow for Safe Chemical Handling.
References
Heptyl propionate thermophysical property data
An In-Depth Technical Guide to the Thermophysical Properties of Heptyl Propionate
This technical guide provides a comprehensive overview of the thermophysical property data for this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of the experimental workflow.
Introduction to this compound
This compound (also known as n-heptyl propanoate) is an organic ester with the chemical formula C₁₀H₂₀O₂. It is a colorless liquid with a fruity odor, reminiscent of pears or apricots.[1][2] Its pleasant scent leads to its use in the fragrance and flavor industry.[1] Beyond its aromatic applications, understanding its thermophysical properties is crucial for its use as a solvent, a reactant in chemical syntheses, or in the formulation of various products.
Thermophysical Property Data
The following tables summarize the key thermophysical properties of this compound, compiled from various sources.
Table 1: Identification and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | Heptyl propanoate | [1] |
| Synonyms | n-Heptyl propionate, Propanoic acid, heptyl ester | [2][3][4] |
| CAS Number | 2216-81-1 | [2][3][4] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][3][4] |
| Molecular Weight | 172.27 g/mol | [1][5] |
| Appearance | Colorless liquid with a fruity, floral, apricot-like odor | [1][2][5] |
| Melting Point | -50.9 °C (-59.6 °F; 222.25 K) | [2][3] |
| Boiling Point | 209.7 - 210.04 °C (409.5 - 410.1 °F; 482.85 - 483.19 K) at 760 mmHg | [2][3][4][6] |
| Flash Point | 79.44 - 79.8 °C (175 °F) (Tag Closed Cup) | [3][4][7] |
Table 2: Density and Refractive Index
| Property | Value | Temperature (°C) | Pressure (atm) | Source(s) |
| Density | 0.8636 - 0.874 g/cm³ | 20 - 25 | 1 | [2][3][4][6] |
| Specific Gravity | 0.864 - 0.868 | 25 | 1 | [7] |
| Refractive Index | 1.4137 - 1.422 | 20 | 1 | [2][3][6] |
Table 3: Thermodynamic and Transport Properties
| Property | Value | Temperature (°C) | Pressure (atm) | Source(s) |
| Vapor Pressure | 0.2 mmHg | 25 | - | [4][7] |
| Viscosity (Liquid) | Data available as a function of temperature | - | - | [8] |
| Thermal Conductivity (Liquid) | Data available as a function of temperature | - | - | [8] |
| Specific Heat Capacity (Liquid) | Data available as a function of temperature | - | - | [8] |
| Enthalpy of Vaporization | Data available as a function of temperature | - | - | [8] |
Experimental Protocols
This section outlines the general experimental methodologies for the synthesis, purification, and determination of the key thermophysical properties of this compound.
Synthesis: Fischer Esterification
This compound is typically synthesized via Fischer esterification, which involves the reaction of a carboxylic acid (propanoic acid) with an alcohol (1-heptanol) in the presence of an acid catalyst, commonly sulfuric acid.
Procedure:
-
Reactant Mixture: Propanoic acid and a molar excess of 1-heptanol are combined in a round-bottom flask.
-
Catalyst Addition: A small amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reflux: The reaction mixture is heated to reflux. The reflux apparatus, equipped with a condenser, prevents the loss of volatile reactants and products by condensing them back into the reaction flask.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of the ester.
Purification
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the acid catalyst, and byproducts.
1. Extraction:
-
The reaction mixture is first cooled to room temperature.
-
It is then transferred to a separatory funnel and washed sequentially with:
-
Water to remove the bulk of the sulfuric acid and any water-soluble components.
-
A weak base solution, such as aqueous sodium bicarbonate, to neutralize any remaining acidic components.
-
Brine (saturated aqueous sodium chloride) to reduce the solubility of the ester in the aqueous layer and aid in phase separation.
-
-
The organic layer, containing the this compound, is then separated.
2. Drying:
-
The collected organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove any residual water.
-
The drying agent is subsequently removed by filtration.
3. Distillation:
-
The final purification of this compound is achieved by fractional distillation.
-
This technique separates liquids based on differences in their boiling points. This compound is collected as the fraction that distills at its characteristic boiling point, leaving behind less volatile impurities.
Determination of Thermophysical Properties
1. Melting and Boiling Point:
-
Melting Point: The melting point of a solidified sample of this compound can be determined using a melting point apparatus. A small amount of the solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus and measuring the temperature at which the vapor and liquid phases are in equilibrium at a given pressure.
2. Density and Viscosity:
-
Density: The density of liquid this compound can be measured using a pycnometer or a vibrating tube densimeter, which offers high precision.
-
Viscosity: The dynamic viscosity can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer. These instruments measure the fluid's resistance to flow under controlled conditions.
3. Specific Heat Capacity:
-
The specific heat capacity is measured using a calorimeter. A known mass of the liquid is heated by a known amount of energy, and the resulting temperature change is measured. The specific heat capacity is then calculated from these values.
4. Thermal Conductivity:
-
The transient hot-wire method is a common technique for measuring the thermal conductivity of liquids. A thin platinum wire immersed in the liquid is heated by a constant current, and the rate of temperature increase of the wire is measured. The thermal conductivity of the liquid is then determined from the temperature rise as a function of time.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its purification and the subsequent characterization of its thermophysical properties.
References
- 1. A transient hot-wire method for measuring the thermal conductivity of gases and liquids | Semantic Scholar [semanticscholar.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]
- 5. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 6. youtube.com [youtube.com]
- 7. Determination of Fluid Density and Viscosity by Analyzing Flexural Wave Propagations on the Vibrating Micro-Cantilever - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csub.edu [csub.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heptyl Propionate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heptyl propionate is an ester known for its characteristic fruity aroma, finding applications in the fragrance, flavor, and pharmaceutical industries. One of the most common and effective methods for its synthesis is the Fischer esterification of 1-heptanol and propionic acid. This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the formation of the ester, it is crucial to remove water as it is formed, often accomplished by azeotropic distillation using a Dean-Stark apparatus or by using an excess of one of the reactants.
This document provides detailed application notes and experimental protocols for the synthesis of this compound via Fischer esterification, covering both homogeneous and heterogeneous catalysis.
Reaction Parameters and Optimization
Several factors influence the yield and rate of the Fischer esterification of this compound. Optimization of these parameters is key to achieving high conversion and purity.
-
Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts. However, their use can lead to challenges in separation and purification. Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia, offer advantages in terms of ease of separation, reusability, and reduced environmental impact.[1]
-
Molar Ratio of Reactants: Employing an excess of one reactant, typically the alcohol (1-heptanol), can shift the reaction equilibrium towards the product side, increasing the yield of this compound.
-
Temperature: The reaction is typically carried out at the reflux temperature of the reaction mixture to increase the reaction rate. The specific temperature will depend on the boiling points of the reactants and any solvent used.
-
Reaction Time: The time required to reach equilibrium can vary from a few hours to several hours, depending on the catalyst, temperature, and other reaction conditions.
-
Water Removal: Continuous removal of water as it is formed is essential for driving the reaction to completion. This is often achieved using a Dean-Stark apparatus.
Data Presentation: Synthesis of Propionate Esters
While specific quantitative data for the synthesis of this compound is not extensively available in a single comparative study, the following table summarizes typical yields and reaction conditions for the synthesis of similar propionate esters using various catalysts. This data provides a valuable reference for the expected outcomes in the synthesis of this compound.
| Ester | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Isobutyl Propionate | Isobutanol | Amberlyst-15 | 1:1 | 45-75 | - | - | [This study investigated kinetics, not final yield] |
| n-Butyl Propionate | n-Butanol | Aluminophosphate Molecular Sieve | 1.2:1 | 126-133 | 5 | 85.3 | [General reference to high yields] |
| Ethyl Butyrate | Ethanol | [Hnhp]HSO₄ (Ionic Liquid) | 1.2:1 | 80 | 2 | 86 | [2] |
| Methyl Dodecanoate | Methanol | Polystyrene-supported Fluoroalkyl Sulfonic Acid | 16:1 | 65 | 8 | 100 | [General reference to high yields] |
| Pentyl Propanoate | 1-Pentanol | Lipozyme 435 (Immobilized Lipase) | 2:1 | 70 | - | >80 | [General reference to high yields] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
This protocol describes a standard laboratory procedure for the synthesis of this compound using concentrated sulfuric acid as the catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
1-Heptanol
-
Propionic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-heptanol (e.g., 0.5 mol), propionic acid (e.g., 0.6 mol, 1.2 equivalents), and toluene (e.g., 50 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 2-4 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propionic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to remove any remaining water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Fischer Esterification Mechanism
Caption: Mechanism of the Fischer esterification of this compound.
References
Application Notes and Protocols for the Enzymatic Synthesis of Heptyl Propionate Using Lipase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptyl propionate is an ester known for its fruity aroma, finding applications in the food and fragrance industries. Its synthesis through enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative to traditional chemical methods. Lipases (triacylglycerol acylhydrolases) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions.[1] The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling enzyme reuse and reducing downstream processing costs.[1][2]
These application notes provide a detailed protocol for the enzymatic synthesis of this compound, outlining the reaction conditions, optimization parameters, and analytical methods for monitoring the reaction progress.
Data Presentation
Table 1: Lipase Screening for this compound Synthesis
| Lipase Source | Immobilization Support | Relative Activity (%) | Reference |
| Candida antarctica lipase B (Novozym 435) | Acrylic Resin | 100 | [2][3][4] |
| Rhizomucor miehei lipase (Lipozyme RM IM) | Anionic Resin | 75 | [2] |
| Thermomyces lanuginosus lipase (Lipozyme TL IM) | Silica Gel | 60 | [2] |
| Porcine Pancreas Lipase | Lyophilized Powder | 45 |
Table 2: Optimization of Reaction Parameters for this compound Synthesis
| Parameter | Range Tested | Optimal Value | Effect on Yield |
| Temperature (°C) | 30 - 60 | 40 - 50 | Yield increases with temperature up to an optimum, beyond which enzyme denaturation can occur. |
| Substrate Molar Ratio (Heptanol:Propionic Acid) | 1:1 - 1:5 | 1:2 | An excess of the alcohol can shift the equilibrium towards product formation. |
| Enzyme Loading (% w/w of substrates) | 1 - 10 | 5 | Higher loading increases the reaction rate, but can also increase costs. |
| Reaction Time (hours) | 1 - 48 | 24 - 36 | Yield increases with time until equilibrium is reached. |
| Agitation Speed (rpm) | 100 - 250 | 200 | Adequate mixing is crucial to overcome mass transfer limitations. |
Table 3: Comparative Yields of Enzymatic Ester Synthesis
| Ester | Lipase | Reaction System | Yield (%) | Reference |
| Butyl Propionate | Novozym 435 | Solvent-free | 93.76 | [3] |
| Octyl Formate | Novozym 435 | 1,2-dichloroethane | 96.51 | [4] |
| Heptyl Butyrate | Porcine Pancreas Lipase | Hexane | >90 | |
| Pentyl Oleate | Candida antarctica lipase B | Solvent-free | ~85 | [5] |
Experimental Protocols
Materials and Reagents
-
Heptanol (Reagent Grade)
-
Propionic Acid (Reagent Grade)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Organic Solvent (e.g., n-hexane, optional for solvent-based synthesis)
-
Sodium Hydroxide (NaOH), 0.1 N solution in ethanol
-
Phenolphthalein indicator solution (1% in ethanol)
-
Anhydrous Sodium Sulfate
-
Drying agent (e.g., molecular sieves)
Equipment
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., screw-capped flask)
-
Thermostat-controlled water bath or oil bath
-
Burette for titration
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Protocol for Enzymatic Synthesis of this compound
This protocol is based on a solvent-free system, which is environmentally friendly and simplifies product purification.
-
Reactant Preparation : In a screw-capped flask, add heptanol and propionic acid in a 1:2 molar ratio. For example, for a 10 mmol scale reaction, use 1.16 g of heptanol and 1.48 g of propionic acid.
-
Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435) at a concentration of 5% (w/w) of the total substrate weight. For the example above, this would be (1.16 g + 1.48 g) * 0.05 = 0.132 g of immobilized lipase. Add a drying agent like molecular sieves to remove water produced during the reaction and shift the equilibrium towards the product.
-
Reaction Incubation : Place the flask in a thermostatted water bath or on a heating plate with a magnetic stirrer. Set the temperature to 45°C and the agitation speed to 200 rpm.
-
Reaction Monitoring : The progress of the esterification can be monitored by titrating the residual propionic acid.
-
Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture at regular intervals.
-
Dissolve the aliquot in 10 mL of ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 N ethanolic NaOH solution until a persistent pink color is observed.
-
The conversion can be calculated based on the decrease in the concentration of propionic acid.
-
-
Reaction Termination and Enzyme Recovery : After the reaction reaches the desired conversion (typically within 24-36 hours), stop the heating and stirring. Separate the immobilized enzyme by filtration. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
Product Purification :
-
The reaction mixture can be washed with a dilute sodium bicarbonate solution to remove any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent (if used) and any unreacted heptanol can be removed by vacuum distillation using a rotary evaporator to obtain the purified this compound.
-
-
Product Analysis : The purity of the final product can be confirmed by Gas Chromatography (GC) analysis.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Signaling Pathway: Lipase Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism)
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
Application Note: Quantitative Analysis of Heptyl Propionate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Heptyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester known for its fruity aroma, finds applications in the flavor, fragrance, and pharmaceutical industries. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring accurate and reproducible quantification of this volatile compound. This methodology is suitable for quality control, stability testing, and research applications.
Introduction
This compound (C10H20O2, Molar Mass: 172.26 g/mol ) is a flavoring agent and fragrance ingredient.[1][2] Its accurate quantification is crucial for ensuring product quality and consistency in various industries. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[3] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples such as beverages or liquid drug formulations, a direct injection or liquid-liquid extraction (LLE) is suitable. For solid or semi-solid matrices like powders or creams, headspace sampling or solid-phase microextraction (SPME) is recommended to isolate the volatile this compound.
Protocol for Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Add an internal standard (e.g., a known concentration of a similar, non-interfering ester like octyl acetate) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean GC vial.
-
Inject 1 µL of the organic extract into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Instrument: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Injection: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) |
Quantitative Data
For quantification, a calibration curve should be constructed using standard solutions of this compound at various concentrations. The peak area of the target ion for this compound is plotted against the corresponding concentration. The NIST WebBook provides mass spectral data for this compound, with characteristic ions at m/z 57, 75, 99, and 113.[2] For quantitative analysis in SIM mode, the most abundant and specific ions should be selected.
Table 2: Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (approx.) | 10.5 min |
| Target Ion (for quantification) | m/z 57 |
| Qualifier Ions | m/z 75, 99 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Calibration Curve Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Note: The values presented in Table 2 are representative and may vary depending on the specific instrument and experimental conditions. Method validation should be performed to establish performance characteristics.
Data Analysis and Interpretation
-
Peak Identification: The retention time and the mass spectrum of the peak corresponding to this compound in the sample chromatogram are compared with those of a known standard. The mass spectrum should show the characteristic fragmentation pattern of this compound.
-
Quantification: The concentration of this compound in the sample is determined by interpolating the peak area of the target ion from the calibration curve. The concentration is then calculated considering any dilution factors from the sample preparation steps.
Experimental Workflow and Data Processing Diagrams
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical flow of data processing.
References
Application Note: Determination of Heptyl Propionate Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the analysis of Heptyl Propionate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is an ester commonly used as a fragrance and flavoring agent.[1] Due to its volatile nature, it is often analyzed by gas chromatography. However, HPLC offers a viable alternative, particularly for non-volatile sample matrices. This document provides a comprehensive methodology for the quantification of this compound, intended for researchers, scientists, and professionals in the drug development and quality control sectors.
Introduction
This compound (C10H20O2) is a colorless liquid with a fruity odor.[1] It is synthesized from heptanol and propanoic acid.[1] As a key component in various consumer products, a reliable analytical method for its quantification is essential for quality control and formulation development. While gas chromatography is a common technique for volatile esters, HPLC provides a powerful separation technique for liquid samples and can be advantageous when dealing with complex or non-volatile matrices. This application note outlines a robust RP-HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The non-polar nature of this compound lends itself well to a reversed-phase separation.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
Chemicals and Reagents
-
This compound (analytical standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Standard and Sample Preparation
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with Methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase at the initial gradient composition (70% Acetonitrile in Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The sample preparation will vary depending on the matrix. For a liquid sample, a simple dilution may be sufficient.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of Methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative)
The following table summarizes the expected performance characteristics of this HPLC method. These are typical values and should be verified experimentally.
Table 2: Illustrative Method Validation Data
| Parameter | Expected Result |
| Retention Time (RT) | ~ 6.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The logical flow of the analytical process, from preparing the necessary solutions to the final data analysis, is depicted in the diagram below.
References
Use of Heptyl propionate as a flavoring agent in food chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl propionate (CAS No. 2216-81-1) is an ester recognized for its characteristic fruity and floral aroma, often described as reminiscent of apricot and pear.[1] This aromatic profile makes it a valuable flavoring agent in the food and fragrance industries. In food chemistry, this compound is utilized to impart or enhance fruity notes in a variety of products. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use and evaluation of this compound as a flavoring agent. While not explicitly listed with a FEMA number in the provided search results, its components, heptyl alcohol and propionic acid, have established safety profiles in food applications. Propionic acid, for instance, is affirmed as Generally Recognized as Safe (GRAS) for use as an antimicrobial and flavoring agent.
Physicochemical and Organoleptic Properties
A comprehensive understanding of this compound's properties is essential for its application in food systems.
| Property | Value | Source |
| Molecular Formula | C10H20O2 | [1][2] |
| Molecular Weight | 172.27 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Floral, rose, apricot | [2] |
| Flavor Profile | Fruity, apricot | [2] |
| Boiling Point | 209.7°C at 760 mmHg | |
| Flash Point | 79.8°C | |
| Density | 0.874 g/cm³ | |
| Vapor Pressure | 0.2 mmHg at 25°C | |
| Solubility | Insoluble in water | [2] |
Applications in the Food Industry
This compound's fruity and sweet aromatic profile makes it suitable for a range of food and beverage applications. Its use is particularly relevant in:
-
Beverages: Carbonated soft drinks, fruit juices, and flavored alcoholic beverages can benefit from the addition of this compound to enhance or create fruity flavor profiles.
-
Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings can incorporate this ester to achieve a desired fruity taste.
-
Baked Goods: Fillings for pastries and cakes, as well as icings, can be flavored with this compound to add a distinct fruity character.
-
Dairy Products: Yogurt, ice cream, and flavored milk can be formulated with this compound to introduce or boost fruity notes.
The concentration of use will vary depending on the food matrix, desired flavor intensity, and the presence of other flavoring components. It is recommended to start with low concentrations and conduct sensory evaluations to determine the optimal level.
Experimental Protocols
Sensory Evaluation: Triangle Test for Discrimination
This protocol is designed to determine if a sensory difference exists between a control sample and a sample containing this compound.
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a beverage matrix.
Materials:
-
Control beverage (e.g., unflavored carbonated water, apple juice).
-
This compound solution (prepared in a suitable solvent like ethanol).
-
Identical, coded tasting cups.
-
Palate cleansers (e.g., unsalted crackers, room temperature water).
-
Sensory panel of at least 15-20 trained or consumer panelists.
Procedure:
-
Prepare the test sample by adding a predetermined concentration of this compound to the control beverage.
-
For each panelist, present three coded samples: two of the control and one of the test sample, or two of the test sample and one of the control. The order of presentation should be randomized.
-
Instruct panelists to taste each sample from left to right.
-
Ask panelists to identify the sample that is different from the other two.
-
Panelists should rinse their mouths with water and eat a plain cracker between evaluations.
-
Collect and analyze the data. A statistically significant number of correct identifications indicates a perceivable difference.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantification of this compound in a beverage matrix.
Objective: To accurately measure the concentration of this compound in a liquid food sample.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate capillary column (e.g., DB-5ms).
-
This compound standard of known purity.
-
Internal standard (e.g., heptyl acetate).
-
Organic solvent for extraction (e.g., dichloromethane).
-
Sodium chloride.
-
Anhydrous sodium sulfate.
-
Glassware (vials, pipettes, flasks).
Procedure:
-
Sample Preparation:
-
Take a known volume of the beverage sample (e.g., 10 mL).
-
Add a known amount of the internal standard.
-
Saturate the aqueous phase with sodium chloride to improve extraction efficiency.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations containing a fixed amount of the internal standard.
-
Analyze each standard by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
GC-MS Analysis:
-
Inject the prepared sample extract into the GC-MS system.
-
Set the appropriate GC oven temperature program, injector temperature, and MS parameters.
-
Acquire the data in full scan or selected ion monitoring (SIM) mode.
-
-
Quantification:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Stability Assessment
Objective: To evaluate the stability of this compound in a food matrix under specific storage conditions.
Materials:
-
Food product containing a known concentration of this compound.
-
Controlled environment chambers (for temperature and humidity control).
-
GC-MS for quantification.
-
Sensory panel for descriptive analysis.
Procedure:
-
Prepare a batch of the food product with a known initial concentration of this compound.
-
Divide the batch into several aliquots and store them under different conditions (e.g., refrigerated, ambient, accelerated at elevated temperature).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each storage condition.
-
Conduct quantitative analysis using the GC-MS protocol described above to determine the concentration of this compound.
-
Perform sensory evaluation (e.g., descriptive analysis) to assess any changes in the fruity flavor profile.
-
Plot the concentration of this compound and the sensory intensity scores over time for each storage condition to determine its stability.
Safety and Regulatory Information
While a specific FEMA number for this compound was not identified in the initial search, it is important to note that many esters are considered safe for use as flavoring agents. The safety of this compound is supported by its composition of heptyl alcohol and propionic acid, both of which have established safety profiles in food. Propionic acid is listed as GRAS (Generally Recognized as Safe) by the FDA. For any food application, it is crucial to adhere to Good Manufacturing Practices (GMP) and consult the latest regulatory guidelines.
Conclusion
This compound is a versatile flavoring agent with a desirable fruity and floral aromatic profile. Its successful application in food products relies on a thorough understanding of its physicochemical properties, careful consideration of the food matrix, and systematic evaluation through sensory and analytical methods. The protocols provided in these application notes offer a framework for researchers and product developers to effectively utilize and assess this compound in the creation of appealing and high-quality food products. Further investigation into its flavor threshold in various food systems and its official GRAS status would be beneficial for broader application.
References
Heptyl Propionate as a Semiochemical in Entomology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl propionate (C₁₀H₂₀O₂) is an ester with a characteristic fruity, floral odor.[1] While extensively used in the fragrance and flavor industry, its application as a semiochemical in entomology is an emerging area of interest.[2] Semiochemicals, which are chemicals that convey signals between organisms, are pivotal in insect behavior, influencing processes such as mating, oviposition, and foraging.[2][3][4] Propionate esters, as a class of volatile organic compounds, are known to play a role in insect attraction.[5] This document provides detailed application notes and protocols for investigating the potential of this compound as a semiochemical for insect monitoring and management, drawing upon established methodologies for similar compounds due to the limited specific research on this compound itself.
Application Notes
This compound's potential as a semiochemical lies in its volatility and structural similarity to known insect attractants. Its application could span several areas of entomology and pest management:
-
Pest Monitoring: Lures baited with this compound can be used in traps to monitor the population dynamics of specific pest species. This is crucial for determining the timing and necessity of control interventions.
-
Mass Trapping: In situations of high pest density, traps with highly attractive this compound-based lures could be deployed to capture a significant portion of the population, thereby reducing crop damage.
-
Behavioral Studies: this compound can be used in laboratory assays to study the olfactory responses and behaviors of various insect species, aiding in the identification of novel attractants or repellents.
-
"Attract-and-Kill" Strategies: Formulations combining this compound with an insecticide could attract pests to a lethal source, offering a targeted control method with reduced environmental impact.
Due to a lack of extensive, publicly available research specifically detailing the insect species attracted to this compound, the following protocols are based on general methodologies for evaluating insect semiochemicals. Researchers are encouraged to adapt these protocols for screening various insect species of interest.
Experimental Protocols
Protocol 1: Electroantennography (EAG) - Screening for Olfactory Response
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary screening tool to determine if an insect can detect a specific odorant.
Materials:
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Insect specimens (e.g., moths, beetles, flies)
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Odor delivery system (e.g., puff-style stimulus controller)
-
Filter paper strips
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1, 10, 100, 1000 µg/µL).
-
Antennal Preparation:
-
Immobilize the insect (e.g., by chilling).
-
Excise one antenna at the base.
-
Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.
-
-
Odor Stimulation:
-
Apply a known volume (e.g., 10 µL) of a this compound dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
Deliver a puff of charcoal-filtered, humidified air through the pipette over the antennal preparation.
-
Use a solvent-only control at the beginning and end of each trial.
-
-
Data Recording and Analysis:
-
Record the amplitude of the antennal depolarization (in millivolts, mV) for each stimulus.
-
Subtract the average response to the solvent control from the response to the test compound.
-
Compare the responses to different concentrations of this compound and to a known positive control (a compound known to elicit a strong response from the species).
-
Experimental Workflow for Electroantennography (EAG)
Caption: Workflow for EAG screening of this compound.
Protocol 2: Behavioral Assay - Wind Tunnel Bioassay
Wind tunnel assays are used to observe the upwind flight behavior of insects in response to an odor plume, providing evidence for attraction.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
This compound lure (e.g., rubber septum impregnated with the compound)
-
Insect specimens (sexually mature and naive)
-
Video recording equipment
Procedure:
-
Lure Preparation: Load a rubber septum with a specific dose of this compound.
-
Wind Tunnel Setup: Place the lure at the upwind end of the tunnel. Set the wind speed, temperature, and light intensity to mimic the natural conditions for the target insect.
-
Insect Release: Release individual insects onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: Record the following behaviors for a set period (e.g., 5 minutes):
-
Activation (walking or flying)
-
Take-off
-
Oriented upwind flight
-
Landing on the lure
-
-
Data Analysis: Calculate the percentage of insects exhibiting each behavior in response to the this compound lure and a solvent-only control.
Logical Flow for Wind Tunnel Bioassay
Caption: Insect behavioral responses in a wind tunnel.
Protocol 3: Field Trapping
Field trapping experiments are essential to validate the attractiveness of a semiochemical under natural conditions.
Materials:
-
Insect traps (e.g., delta traps, funnel traps)
-
Lures (e.g., rubber septa) impregnated with this compound
-
Control lures (solvent only)
-
Randomized block experimental design layout in the field
Procedure:
-
Lure Preparation: Prepare lures with a standardized dose of this compound.
-
Trap Deployment:
-
Set up traps in a randomized complete block design with several replicates.
-
Hang traps at a height appropriate for the target insect species.
-
Ensure a minimum distance between traps to avoid interference (e.g., 20-50 meters).
-
-
Trap Servicing:
-
Check traps at regular intervals (e.g., weekly).
-
Count and identify the captured insects.
-
Replace lures as needed based on their release longevity.
-
-
Data Analysis:
-
Use statistical methods (e.g., ANOVA) to compare the mean number of target insects captured in traps baited with this compound versus control traps.
-
Field Trapping Experimental Workflow
Caption: Workflow for a field trapping experiment.
Quantitative Data
As specific quantitative data for this compound is scarce in published literature, the following tables present data for a related compound, phenethyl propionate , which is a known attractant for the Japanese beetle (Popillia japonica). This data serves as an example of what would be collected in the aforementioned experiments.
Table 1: Example Electroantennogram (EAG) Response of Popillia japonica to Phenethyl Propionate
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| Hexane (Control) | - | 0.1 ± 0.02 |
| Phenethyl propionate | 10 | 0.8 ± 0.15 |
| Phenethyl propionate | 100 | 2.5 ± 0.30 |
| Phenethyl propionate | 1000 | 4.2 ± 0.45 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Example Wind Tunnel Behavioral Response of Popillia japonica to Phenethyl Propionate
| Behavior | Control Lure (%) | Phenethyl Propionate Lure (%) |
| Activation | 20 | 85 |
| Take-off | 15 | 75 |
| Upwind Flight | 5 | 60 |
| Lure Contact | 2 | 50 |
Note: This is hypothetical data for illustrative purposes.
Table 3: Example Field Trapping Data for Popillia japonica using Phenethyl Propionate
| Lure Type | Mean No. of Beetles per Trap per Week ± SE |
| Control (Unbaited) | 5 ± 2 |
| Phenethyl propionate | 150 ± 25 |
| Phenethyl propionate + Eugenol | 350 ± 40 |
Note: This is hypothetical data for illustrative purposes.
Conclusion
While this compound remains an understudied compound in the field of entomology, its chemical properties suggest it may have potential as a semiochemical. The protocols and illustrative data presented here provide a framework for researchers to systematically investigate its effects on insect behavior. Further research, beginning with EAG screening across a range of insect species, followed by behavioral and field studies, is necessary to elucidate the specific applications of this compound in pest management.
References
Heptyl Propionate: Investigating its Role as an Insect Attractant
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Objective: This document outlines the standard methodologies and protocols for evaluating the potential of chemical compounds, such as heptyl propionate, as insect attractants or pheromone components. While extensive research has not identified this compound as a significant insect attractant, the following protocols provide a comprehensive framework for its evaluation and for the broader discovery and development of novel semiochemicals.
Introduction
Semiochemicals, including pheromones and kairomones, play a crucial role in insect behavior, mediating processes such as mating, aggregation, and host location. The identification and synthesis of these chemical cues are foundational to the development of effective and environmentally benign pest management strategies. Esters are a class of volatile organic compounds frequently found in floral scents and insect pheromone blends, making them a logical starting point for attractant discovery programs.[1]
This compound is an ester with a fruity, floral odor. While it is utilized in the flavor and fragrance industry, its role as an insect attractant has not been substantiated in the scientific literature. This document provides the experimental workflows that would be necessary to determine if this compound, or any novel compound, elicits an olfactory response and subsequent behavioral attraction in a target insect species.
Experimental Workflows for Insect Attractant Identification
The process of identifying and validating an insect attractant typically follows a hierarchical approach, moving from electrophysiological screening to behavioral assays and finally to field validation.
Caption: General workflow for identifying and validating insect attractants.
Detailed Experimental Protocols
Protocol 1: Electroantennography (EAG) Bioassay
EAG is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus. It is a rapid screening tool to determine if a compound can be detected by the insect's olfactory system.[2][3][4][5]
Objective: To determine if this compound elicits an electrophysiological response in the antennae of the target insect species.
Materials:
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Intact insect or excised antennae
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
EAG apparatus (amplifier, data acquisition system)
-
Air stimulus controller
-
Charcoal-filtered and humidified air source
-
Positive control (a known attractant for the species)
-
Negative control (solvent only)
Procedure:
-
Preparation of Test Compound: Prepare serial dilutions of this compound in the chosen solvent. A typical starting concentration is 1 µg/µl.
-
Antenna Preparation:
-
Immobilize the insect.
-
Carefully excise an antenna at the base.
-
Mount the antenna between two glass capillary electrodes filled with saline solution. The basal end is connected to the reference electrode and the distal tip to the recording electrode.
-
-
EAG Recording:
-
Establish a stable baseline recording with a continuous flow of charcoal-filtered, humidified air over the antenna.
-
Introduce a puff of the negative control (solvent) into the airstream to ensure no response is elicited.
-
Introduce a puff of the positive control to confirm the responsiveness of the antennal preparation.
-
Deliver a puff of the this compound solution into the airstream.
-
Record the resulting depolarization (voltage change) of the antenna.
-
Allow the antenna to recover to baseline between stimuli.
-
Test each dilution in triplicate.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Normalize the responses to the positive control.
-
Use statistical analysis (e.g., ANOVA) to determine if the response to this compound is significantly different from the negative control.
-
Protocol 2: Olfactometer Bioassay
An olfactometer is a device used to study an insect's behavioral response to olfactory cues in a controlled environment. A Y-tube or four-arm olfactometer is commonly used.
Objective: To determine if this compound acts as a behavioral attractant or repellent to the target insect species.
Materials:
-
Y-tube or four-arm olfactometer
-
Airflow meter
-
Charcoal-filtered and humidified air source
-
This compound
-
Solvent
-
Filter paper
-
Test insects (e.g., 20-50 individuals per replicate)
-
Positive and negative controls
Procedure:
-
Setup:
-
Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Connect the air source to the arms of the olfactometer, ensuring a constant and equal airflow through each arm.
-
-
Treatment Application:
-
Apply a known concentration of this compound solution to a filter paper and place it in the designated olfactometer arm.
-
In the other arm(s), place a filter paper with the solvent only (negative control). A positive control can also be used in a separate trial for comparison.
-
-
Insect Introduction:
-
Introduce a single insect at the base of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
-
Data Collection:
-
Record the first choice of the insect (which arm it enters) and the time spent in each arm.
-
Repeat with a sufficient number of insects to achieve statistical power.
-
-
Data Analysis:
-
Use a chi-square test to determine if the insect's choice for the this compound-treated arm is significantly different from a random distribution.
-
Use a t-test or ANOVA to compare the time spent in the treatment and control arms.
-
Caption: Diagram of a Y-tube olfactometer setup for behavioral assays.
Protocol 3: Field Trapping Experiment
Field trials are essential to validate the effectiveness of a potential attractant under natural environmental conditions.
Objective: To evaluate the efficacy of this compound as a lure in insect traps in a field setting.
Materials:
-
Insect traps (e.g., sticky traps, funnel traps)
-
Lures containing this compound (e.g., rubber septa, vials)
-
Control lures (solvent only)
-
Positive control lures (known attractant)
-
Randomized block experimental design layout for the field site
Procedure:
-
Lure Preparation: Prepare lures by loading a controlled-release matrix (e.g., rubber septum) with a precise amount of this compound. Prepare control lures with solvent only.
-
Trap Deployment:
-
Set up traps in the field according to a randomized block design to minimize the effects of environmental variability.[6]
-
Ensure sufficient distance between traps to avoid interference.[7]
-
Each block should contain one trap with the this compound lure, one control trap, and one positive control trap.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and identify the number of target insects captured in each trap.
-
-
Data Analysis:
-
Use statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of insects captured in the this compound-baited traps, control traps, and positive control traps.
-
Data Presentation
All quantitative data from the aforementioned experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Example of EAG Response Data
| Compound | Concentration (µg/µl) | Mean EAG Response (mV) ± SE |
| This compound | 1.0 | Value |
| This compound | 0.1 | Value |
| This compound | 0.01 | Value |
| Positive Control | 1.0 | Value |
| Negative Control | - | Value |
Table 2: Example of Olfactometer Choice Data
| Treatment Arm | Control Arm | No. Insects Choosing Treatment | No. Insects Choosing Control | Chi-Square Value | P-value |
| This compound | Solvent | Value | Value | Value | Value |
Table 3: Example of Field Trapping Data
| Lure Type | Mean No. of Insects Captured per Trap ± SE |
| This compound | Value |
| Positive Control | Value |
| Negative Control | Value |
Conclusion
The protocols detailed in this document provide a robust framework for the systematic evaluation of volatile compounds, such as this compound, as potential insect attractants. While current evidence does not support the role of this compound as a standalone attractant, the application of these methodologies is fundamental to the discovery and development of new semiochemicals for integrated pest management programs. It is through such rigorous, multi-tiered experimental approaches that novel and effective insect attractants can be identified and validated for practical use.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Electroantennography - Wikipedia [en.wikipedia.org]
- 3. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ockenfels-syntech.com [ockenfels-syntech.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Note: Heptyl Propionate as an Internal Standard for Gas Chromatography Method Development
Abstract
This document provides a detailed guide for utilizing heptyl propionate as an internal standard (IS) in the development and validation of analytical methods, particularly for Gas Chromatography-Mass Spectrometry (GC-MS). Due to its chemical properties, this compound is an excellent candidate for an IS in the analysis of volatile and semi-volatile organic compounds, such as esters, flavors, and fragrances. This note includes its physicochemical properties, a detailed experimental protocol for its use, and illustrative data for method validation.
Introduction
In quantitative analytical chemistry, the use of an internal standard is a critical technique to enhance the accuracy and precision of measurements.[1] An internal standard is a compound of known concentration added to all samples, calibrants, and controls to correct for variations that may occur during sample preparation, injection, and analysis.[2][3] The ideal internal standard is chemically similar to the analyte(s) of interest but is not naturally present in the samples.[3]
This compound (C₁₀H₂₀O₂), an ester known for its fruity, floral odor, serves as an effective internal standard for the analysis of other volatile esters and related compounds.[4][5] Its moderate volatility, thermal stability, and distinct mass spectrum make it well-suited for GC and GC-MS applications.[6][7] This application note outlines the properties of this compound and provides a comprehensive protocol for its use in developing a quantitative analytical method.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper application as an internal standard. Key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | heptyl propanoate | [8] |
| Synonyms | n-Heptyl propionate, Propanoic acid, heptyl ester | [9][10] |
| CAS Number | 2216-81-1 | [9] |
| Molecular Formula | C₁₀H₂₀O₂ | [8] |
| Molecular Weight | 172.27 g/mol | [5][8] |
| Appearance | Clear, colorless liquid | [10] |
| Odor | Fruity, floral, apricot-like | [5][10] |
| Boiling Point | 209.7 °C to 227.5 °C at 760 mmHg | [5][9] |
| Flash Point | ~79.8 °C | [4][9] |
| Density | ~0.867 g/cm³ | [5][9] |
| Solubility | Poor in water; soluble in non-polar organic solvents. | [5] |
Application: Use as an Internal Standard in GC Analysis
This compound is particularly useful as an internal standard for the quantification of other volatile and semi-volatile compounds in complex matrices, such as essential oils, food products, and pharmaceutical formulations. Its role is to normalize the analytical response, correcting for variations in sample volume, injection efficiency, and potential matrix effects.[11] The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a more robust and reproducible measurement than relying on the absolute analyte response alone.[1]
Figure 1: Logical workflow for quantification using an internal standard.
Experimental Protocol
This protocol describes the use of this compound as an internal standard for the quantification of a target analyte (e.g., another ester like butyl acetate) in a sample matrix.
4.1 Materials and Reagents
-
This compound (≥99% purity)
-
Target Analyte(s) (e.g., Butyl Acetate, ≥99% purity)
-
Hexane or Ethyl Acetate (GC grade)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with septa caps
4.2 Instrumentation
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
4.3 Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in hexane in a volumetric flask to prepare a stock solution of approximately 1000 µg/mL.
-
Analyte Stock Solution: Prepare a separate stock solution of the target analyte(s) at a concentration of approximately 1000 µg/mL in hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spiking the Standards: Add a fixed volume of the IS Stock Solution to each calibration standard to achieve a constant final concentration of the internal standard (e.g., 20 µg/mL).
4.4 Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Extract the volatile compounds using an appropriate technique, such as liquid-liquid extraction with hexane or solid-phase microextraction (SPME).[6][7]
-
Add the same fixed volume of the IS Stock Solution used for the calibration standards to the sample extract.
-
Vortex the sample and transfer it to a GC vial for analysis.
4.5 GC-MS Parameters (Illustrative)
-
Injection Port: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line: 260 °C
-
Ion Source: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Figure 2: Experimental workflow from preparation to data analysis.
Results and Data Analysis
5.1 Chromatographic Performance Under the specified GC conditions, this compound should be well-resolved from other components in the sample matrix. A typical retention time would be expected in the mid-range of the chromatogram, eluting after more volatile components but before much heavier compounds. The mass spectrum of this compound is used for confirmation and can be used for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]
5.2 Method Validation Data (Illustrative) A method using this compound as an internal standard should be validated for linearity, accuracy, and precision. The table below presents illustrative data for the quantification of an analyte.
| Parameter | Result |
| Calibration Range | 1 - 100 µg/mL |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.5% - 103.2% |
| Precision (% RSD) | < 4.5% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Note: These values are for illustrative purposes and must be determined experimentally for each specific method and matrix.
Conclusion
This compound is a reliable and effective internal standard for the development of quantitative analytical methods, especially for GC-MS analysis of volatile and semi-volatile organic compounds. Its physicochemical properties ensure good chromatographic behavior and compatibility with common extraction techniques. By following the detailed protocol and validation procedures outlined in this note, researchers and scientists can significantly improve the accuracy, precision, and robustness of their analytical results.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound, 2216-81-1 [thegoodscentscompany.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | 2216-81-1 | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C10H20O2 | CID 16670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemnet.com [chemnet.com]
- 10. synerzine.com [synerzine.com]
- 11. youtube.com [youtube.com]
- 12. Propanoic acid, heptyl ester [webbook.nist.gov]
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Syntheseausbeute von Heptylpropionat
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung umfassende Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Optimierung der Syntheseausbeute von Heptylpropionat.
Leitfaden zur Fehlerbehebung
Hier finden Sie Lösungen für häufig auftretende Probleme bei der Synthese von Heptylpropionat.
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Geringe Ausbeute | Unvollständige Reaktion | - Erhöhen Sie die Reaktionszeit.- Erhöhen Sie die Reaktionstemperatur.- Verwenden Sie einen Überschuss an einem der Reaktanten (typischerweise Heptanol).[1] |
| Gleichgewichtsbegrenzung | - Entfernen Sie Wasser während der Reaktion, z. B. durch azeotrope Destillation mit einem Dean-Stark-Apparat. | |
| Unzureichende Katalysatormenge oder -aktivität | - Erhöhen Sie die Konzentration des Säurekatalysators (z. B. Schwefelsäure).- Stellen Sie sicher, dass der Katalysator nicht deaktiviert ist. | |
| Nebenreaktionen (z. B. Verfärbung der Reaktionsmischung) | Zu hohe Reaktionstemperatur | - Senken Sie die Reaktionstemperatur, um die Bildung von Zersetzungsprodukten zu minimieren. |
| Zu hohe Katalysatorkonzentration | - Reduzieren Sie die Menge an Schwefelsäure. Eine zu hohe Konzentration kann zu Dehydratisierung und anderen Nebenreaktionen führen.[2] | |
| Schwierigkeiten bei der Produktisolierung | Unvollständige Neutralisation des Katalysators | - Stellen Sie sicher, dass die gesamte Säure nach der Reaktion neutralisiert wird, z. B. durch Waschen mit einer basischen Lösung wie Natriumbicarbonat.[3][4] |
| Emulsionsbildung während der wässrigen Aufarbeitung | - Fügen Sie eine gesättigte Kochsalzlösung (Sole) hinzu, um die Phasentrennung zu verbessern.[4] | |
| Unzureichende Trocknung des Produkts | - Verwenden Sie ein geeignetes Trockenmittel (z. B. wasserfreies Natriumsulfat oder Magnesiumsulfat), um restliches Wasser zu entfernen.[3][5] |
Häufig gestellte Fragen (FAQs)
F1: Welches ist das beste molare Verhältnis von Heptanol zu Propionsäure?
A1: Um das Gleichgewicht in Richtung der Produktbildung zu verschieben, wird häufig ein Überschuss des Alkohols (Heptanol) verwendet. Ein molares Verhältnis von Heptanol zu Propionsäure von 1,5:1 bis 3:1 kann die Ausbeute signifikant erhöhen.[6] Ein zu großer Überschuss kann jedoch die Aufreinigung erschweren.
F2: Welche Rolle spielt der Säurekatalysator und wie viel sollte ich verwenden?
A2: Der Säurekatalysator, typischerweise konzentrierte Schwefelsäure, protoniert das Carbonyl-Sauerstoffatom der Propionsäure und macht es dadurch elektrophiler für den nukleophilen Angriff durch das Heptanol.[7] Eine Katalysatorkonzentration von 1-2 % (w/w) bezogen auf die Masse der Propionsäure ist in der Regel ausreichend.[8] Höhere Konzentrationen erhöhen nicht unbedingt die Ausbeute und können zu unerwünschten Nebenreaktionen führen.[2][9]
F3: Bei welcher Temperatur sollte die Reaktion durchgeführt werden?
A3: Die Reaktionstemperatur beeinflusst die Reaktionsgeschwindigkeit. Eine höhere Temperatur beschleunigt die Reaktion, kann aber auch zu Nebenreaktionen führen.[7] Eine Temperatur, die einen leichten Rückfluss des Reaktionsgemisches ermöglicht (typischerweise zwischen 80 °C und 120 °C), ist oft ein guter Kompromiss.[10]
F4: Wie kann ich das während der Reaktion gebildete Wasser entfernen?
A4: Die Entfernung von Wasser ist entscheidend, um das Reaktionsgleichgewicht in Richtung der Esterbildung zu verschieben. Die gebräuchlichste Methode ist die Verwendung eines Dean-Stark-Apparates während des Rückflusses. Dabei wird ein mit dem Reaktionsgemisch nicht mischbares Lösungsmittel wie Toluol oder Hexan zugegeben, das mit Wasser ein Azeotrop bildet.
F5: Wie reinige ich das rohe Heptylpropionat?
A5: Die Aufreinigung umfasst in der Regel die folgenden Schritte:
-
Neutralisation: Waschen der organischen Phase mit einer basischen Lösung (z. B. 5%ige Natriumbicarbonatlösung), um überschüssige Säure und den Katalysator zu entfernen.[3][4]
-
Waschen: Waschen mit Wasser und anschließend mit einer gesättigten Kochsalzlösung (Sole), um wasserlösliche Verunreinigungen zu entfernen und die Phasentrennung zu verbessern.[4]
-
Trocknen: Trocknen der organischen Phase über einem wasserfreien Trockenmittel wie Natriumsulfat oder Magnesiumsulfat.[3][5]
-
Destillation: Fraktionierte Destillation unter reduziertem Druck, um das reine Heptylpropionat von nicht umgesetzten Ausgangsmaterialien und hochsiedenden Verunreinigungen zu trennen.
Quantitative Daten zur Optimierung der Synthese
Die folgenden Tabellen fassen quantitative Daten aus Studien zu ähnlichen Veresterungsreaktionen zusammen und können als Ausgangspunkt für die Optimierung der Heptylpropionatsynthese dienen.
Tabelle 1: Einfluss des molaren Verhältnisses von Alkohol zu Säure auf die Produktausbeute (Beispiel: Isopropylpropionat-Synthese) [6]
| Molares Verhältnis (Isopropanol:Propionsäure) | Gleichgewichtsumwandlung (%) |
| 1:1 | 65 |
| 1.5:1 | 98 |
| 3:1 | >98 |
Tabelle 2: Einfluss der Katalysatorkonzentration (Schwefelsäure) auf die Produktausbeute (Beispiel: Synthese von Trimethylolpropantriestern) [8]
| Katalysatorkonzentration (% w/w) | Produktausbeute (%) |
| 1 | 62.3 |
| 2 | 79.0 |
| 3 | <79 |
| 4 | <79 |
Tabelle 3: Einfluss der Reaktionstemperatur auf die Produktausbeute (Beispiel: Butyloleat-Synthese) [10]
| Temperatur (°C) | Ausbeute nach 6h (%) |
| 60 | 73.0 ± 1.0 |
| 80 | 92.3 ± 0.1 |
| 100 | 92.3 ± 0.4 |
| 120 | 92.0 ± 0.5 |
Detailliertes Versuchsprotokoll: Fischer-Veresterung von Heptylpropionat
Dieses Protokoll beschreibt die Synthese von Heptylpropionat aus Heptanol und Propionsäure mittels Fischer-Veresterung.
Materialien:
-
Propionsäure
-
Heptanol
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Toluol (optional, für Dean-Stark-Apparat)
-
5%ige Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben
-
Rückflusskühler
-
Heizquelle (z. B. Heizpilz)
-
Dean-Stark-Apparat (optional)
-
Scheidetrichter
-
Erlenmeyerkolben
-
Destillationsapparatur
Vorgehensweise:
-
Reaktionsaufbau: Geben Sie Propionsäure (1 Äquivalent) und Heptanol (1,5 Äquivalente) in einen Rundkolben. Fügen Sie optional Toluol hinzu, wenn Sie einen Dean-Stark-Apparat verwenden.
-
Katalysatorzugabe: Fügen Sie unter Rühren langsam eine katalytische Menge konzentrierter Schwefelsäure (ca. 1-2 % der Masse der Propionsäure) hinzu.[2]
-
Reaktion: Erhitzen Sie das Reaktionsgemisch unter Rückfluss für 1-3 Stunden.[5] Wenn Sie einen Dean-Stark-Apparat verwenden, sammeln Sie das abdestillierende Wasser.
-
Abkühlen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.
-
Aufarbeitung: Überführen Sie das Gemisch in einen Scheidetrichter.
-
Neutralisation: Waschen Sie die organische Phase vorsichtig mit einer 5%igen Natriumbicarbonatlösung. Entlüften Sie den Scheidetrichter häufig, da CO₂-Gas entsteht.[3][4] Wiederholen Sie den Waschvorgang, bis die wässrige Phase basisch ist (mit pH-Papier prüfen).
-
Waschen: Waschen Sie die organische Phase nacheinander mit Wasser und dann mit Sole.[4]
-
Trocknen: Überführen Sie die organische Phase in einen Erlenmeyerkolben und trocknen Sie sie über wasserfreiem Natriumsulfat.[3][5]
-
Reinigung: Filtrieren Sie das Trockenmittel ab und reinigen Sie das rohe Heptylpropionat durch fraktionierte Destillation unter reduziertem Druck.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Aufreinigung von Heptylpropionat.
Abbildung 2: Logisches Diagramm zur Fehlerbehebung bei geringer Ausbeute.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. organic chemistry - Sulphuric Acid in Esterification Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Heptyl propionate | 2216-81-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. easychem.com.au [easychem.com.au]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Heptyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chemical synthesis of heptyl propionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
This compound is most commonly synthesized via the Fischer-Speier esterification of propanoic acid with heptanol, using a strong acid catalyst such as sulfuric acid. Another method gaining traction is enzymatic esterification, which employs lipases as catalysts for a more environmentally friendly process. Transesterification is also a viable, though less common, route.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The two main side reactions in the acid-catalyzed synthesis of this compound are:
-
Dehydration of Heptanol to Diheptyl Ether: Under acidic conditions and elevated temperatures, two molecules of heptanol can undergo dehydration to form diheptyl ether.
-
Elimination (Dehydration) of Heptanol to Heptene: At higher temperatures, heptanol can undergo an elimination reaction to form heptene.
Q3: How can I minimize the formation of side products?
To minimize the formation of diheptyl ether and heptene, consider the following strategies:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible while still achieving a practical reaction rate. High temperatures favor both ether formation and elimination.
-
Catalyst Choice: While strong mineral acids are effective, heterogeneous acid catalysts like Amberlyst-15 or enzymatic catalysts (lipases) can offer higher selectivity and reduce the occurrence of side reactions.
-
Molar Ratio of Reactants: Using a slight excess of one reactant (typically the less expensive one, propanoic acid) can help drive the equilibrium towards the desired ester product.
Q4: What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the reaction conditions and methodology.
| Synthesis Method | Catalyst | Typical Yield (%) | Notes |
| Fischer-Speier Esterification | Sulfuric Acid | 60-80% | Yield can be improved by removing water as it forms. |
| Enzymatic Esterification | Lipase (e.g., Novozym 435) | >90% | Generally higher selectivity and milder reaction conditions. |
| Solid Acid Catalysis | Amberlyst-15 | 70-85% | Offers easier catalyst removal and potential for reuse. |
Q5: What purification methods are effective for crude this compound?
A typical purification workflow involves:
-
Neutralization: Washing the crude product with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted propanoic acid.
-
Washing: Washing with water to remove any remaining salts and water-soluble impurities.
-
Drying: Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).
-
Distillation: Fractional distillation under reduced pressure to separate the this compound from unreacted heptanol and high-boiling side products like diheptyl ether.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction (equilibrium not shifted).- Significant side reactions (ether/alkene formation).- Loss of product during workup. | - Increase the reaction time or use a Dean-Stark apparatus to remove water.- Lower the reaction temperature and consider using a milder catalyst.- Ensure careful separation during extractions and monitor distillation fractions closely. |
| Presence of a High-Boiling Impurity | - Formation of diheptyl ether. | - Confirm the identity of the impurity using GC-MS.- Optimize the reaction to run at a lower temperature.- Improve the efficiency of the fractional distillation to separate the ether from the ester. |
| Presence of a Low-Boiling Impurity | - Formation of heptene.- Unreacted starting materials. | - Confirm the identity using GC-MS.- Lower the reaction temperature to disfavor elimination.- Ensure the purification process effectively removes unreacted heptanol and propanoic acid. |
| Milky or Emulsified Aqueous Layer During Workup | - Insufficient phase separation. | - Add a saturated brine solution to help break the emulsion.- Allow the mixture to stand for a longer period in the separatory funnel. |
Experimental Protocols
Fischer-Speier Esterification of this compound
Materials:
-
Propanoic acid
-
Heptanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation setup
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine heptanol (1 molar equivalent) and propanoic acid (1.2 molar equivalents).
-
Slowly add concentrated sulfuric acid (catalytic amount, ~2-3% of the total reactant weight) with stirring.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is nearing completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst and unreacted propanoic acid.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Visualizations
Caption: Fischer-Speier esterification pathway for this compound synthesis.
Caption: Major side reactions in the acid-catalyzed synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of Heptyl Propionate from Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of heptyl propionate from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly after synthesis via Fischer esterification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating, inadequate catalyst, or short reaction time. | - Ensure the reaction is refluxed at the appropriate temperature for a sufficient duration. - Verify the correct catalytic amount of a strong acid (e.g., sulfuric acid) is used. - To drive the equilibrium towards the product, consider using an excess of one reactant (typically the less expensive one) or removing water as it forms using a Dean-Stark apparatus.[1][2] |
| Loss of product during workup. | - Ensure all transfers between vessels are quantitative. - Be cautious during aqueous washes to prevent accidental discarding of the organic layer. | |
| Product Contaminated with Carboxylic Acid | Incomplete reaction or insufficient washing. | - Wash the organic layer with a mild base solution, such as 5% aqueous sodium bicarbonate, to neutralize and remove unreacted propionic acid and the acid catalyst.[3][4] - Monitor the pH of the aqueous washes to ensure all acidic components have been removed. |
| Product Contaminated with Alcohol | Incomplete reaction or use of a large excess of heptanol. | - Wash the organic layer with water or brine to remove excess heptanol. - If a significant amount of heptanol remains, purification by fractional distillation is necessary. |
| Persistent Emulsion During Liquid-Liquid Extraction | Vigorous shaking of the separatory funnel, especially in the presence of acidic or basic solutions. | - Gently invert the separatory funnel multiple times instead of vigorous shaking. - Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and promote phase separation. - If the emulsion persists, allow the mixture to stand for an extended period. As a last resort, the mixture can be filtered through a pad of Celite. |
| Cloudy Organic Layer After Separation | Presence of dissolved water in the organic layer. | - Dry the organic layer using an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate. Add the drying agent until it no longer clumps together. - Decant or filter the dried organic layer to remove the drying agent before proceeding to the final purification step. |
| Broad Boiling Point Range During Distillation | Presence of impurities. | - Ensure all previous purification steps (washing and drying) have been thoroughly completed. - Use fractional distillation for a more efficient separation of this compound from impurities with close boiling points. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the Fischer esterification of heptanol with propionic acid, using a strong acid catalyst like sulfuric acid.[5] This is an equilibrium reaction where water is produced as a byproduct.[1]
Q2: What are the typical impurities in a crude this compound reaction mixture?
A2: Common impurities include unreacted starting materials (heptanol and propionic acid), the acid catalyst (e.g., sulfuric acid), and water.
Q3: How can I remove the acid catalyst after the reaction?
A3: The acid catalyst can be neutralized and removed by washing the reaction mixture with a mild aqueous base, such as 5% sodium bicarbonate solution, in a separatory funnel.[3][4] This will convert the acid into its corresponding salt, which is soluble in the aqueous layer.
Q4: My final product is still wet. How do I effectively dry it?
A4: After separating the organic layer containing your product, use an anhydrous drying agent like magnesium sulfate or sodium sulfate. Add the drying agent to the organic liquid and swirl. If the drying agent clumps, add more until some of it remains free-flowing. Afterwards, filter or decant the liquid to remove the drying agent.
Q5: What is the expected yield for this compound synthesis?
A5: The yield of Fischer esterification is dependent on the reaction conditions. Since it is an equilibrium process, yields can be improved by using an excess of one of the reactants or by removing water as it is formed.[1][2] While specific yields for this compound are not widely reported in the provided search results, yields for similar esterifications can range from 65% to over 95% depending on the optimization of these conditions.[2]
Q6: How can I confirm the purity of my final product?
A6: The purity of this compound can be assessed using techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] The presence of a single, sharp peak in the chromatogram at the correct retention time is indicative of high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound.[5]
Experimental Protocols
Detailed Methodology for the Purification of this compound
This protocol outlines the steps for purifying this compound from a reaction mixture synthesized via Fischer esterification.
1. Quenching and Initial Separation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently mix to extract water-soluble impurities.
-
Allow the layers to separate and drain the lower aqueous layer.
2. Neutralization of Acidic Impurities:
-
To the organic layer remaining in the separatory funnel, add a 5% aqueous solution of sodium bicarbonate in portions.
-
Gently swirl the funnel after each addition and vent frequently to release any evolved carbon dioxide gas.
-
Continue adding the bicarbonate solution until no more gas evolution is observed.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with deionized water one more time to remove any remaining salts.
3. Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl.
-
If the drying agent clumps together, add more until some particles remain free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Decant or filter the dried organic layer into a round-bottom flask suitable for distillation.
4. Final Purification by Distillation:
-
Add a few boiling chips to the round-bottom flask containing the dried, crude this compound.
-
Set up a simple or fractional distillation apparatus.
-
Heat the flask gently to distill the this compound.
-
Collect the fraction that boils at the literature boiling point of this compound (approximately 208-210 °C).
Data Presentation
The following tables summarize key physical properties of the compounds involved in the synthesis and purification of this compound, as well as a hypothetical representation of purity at different stages of purification.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₁₀H₂₀O₂ | 172.27 | ~208-210 | ~0.865 | Insoluble |
| n-Heptanol | C₇H₁₆O | 116.20 | ~176 | ~0.822 | Slightly Soluble |
| Propionic Acid | C₃H₆O₂ | 74.08 | ~141 | ~0.992 | Miscible |
| Water | H₂O | 18.02 | 100 | 1.000 | N/A |
Table 2: Illustrative Purity of this compound at Various Purification Stages (Hypothetical Data for a Typical Fischer Esterification)
| Purification Stage | Major Impurities Present | Purity of this compound (Area % by GC - Illustrative) |
| Crude Reaction Mixture | n-Heptanol, Propionic Acid, Water, H₂SO₄ | 60-70% |
| After Water Wash | n-Heptanol, Propionic Acid, H₂SO₄ | 75-85% |
| After Bicarbonate Wash | n-Heptanol | 85-95% |
| After Drying | n-Heptanol | 85-95% (dissolved water removed) |
| After Distillation | Trace impurities | >99% |
Note: The purity values in Table 2 are illustrative and can vary significantly based on the specific reaction conditions and the efficiency of each purification step.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for impure this compound.
References
Technical Support Center: Stability of Heptyl Propionate in Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Heptyl propionate in various formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound (also known as heptyl propanoate) is an organic ester with a characteristic fruity odor. It is used as a flavoring and fragrance agent in cosmetics, food products, and pharmaceuticals. Due to its ester functional group, it can be susceptible to degradation, which can impact the quality and efficacy of the final product.
Q2: What are the primary degradation pathways for this compound in a formulation?
The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This is the cleavage of the ester bond by water, resulting in the formation of heptanol and propionic acid. This reaction can be catalyzed by acids or bases.
-
Oxidation: This involves the reaction of this compound with oxygen, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of various degradation products, including aldehydes, ketones, and shorter-chain acids, which can alter the sensory properties and potentially the safety of the formulation.
Q3: What are the initial signs of this compound degradation in my formulation?
Signs of degradation can include:
-
A change in odor, often leading to a rancid or acidic smell.
-
A shift in the pH of the formulation.
-
Phase separation or changes in the physical appearance of the formulation.
-
A decrease in the concentration of this compound as measured by analytical techniques like HPLC.
Troubleshooting Guide: Formulation Instability
This guide will help you identify and resolve common stability issues with this compound in your formulations.
Issue 1: Rapid Loss of this compound Concentration
If you observe a rapid decrease in the concentration of this compound, it is likely due to hydrolysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate pH | Measure the pH of your formulation. Ester hydrolysis is accelerated at both low (< 3) and high (> 7) pH. | Adjust the pH of the formulation to a range of 4-6, where ester hydrolysis is generally at a minimum. Use appropriate buffering agents to maintain the pH. |
| High Water Content | Evaluate the water activity of your formulation. High water content can drive the hydrolysis reaction forward. | If possible, reduce the water content of the formulation. Consider using co-solvents or formulating as a non-aqueous system if the application allows. |
| Presence of Catalytic Impurities | Review the specifications of your raw materials for acidic or basic impurities. | Use high-purity excipients. Consider adding chelating agents like EDTA to sequester metal ions that can catalyze hydrolysis. |
Issue 2: Development of Off-Odors or Discoloration
The development of off-odors or a change in color often points to oxidative degradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Exposure to Oxygen | Review your manufacturing and packaging processes. Is the formulation exposed to air for extended periods? | Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen). Use packaging with low oxygen permeability. |
| Exposure to Light | Store a sample of your formulation in a light-protected container and compare it to a sample exposed to light. | Use opaque or UV-protective packaging for your formulation. |
| Presence of Pro-oxidants | Analyze your excipients for the presence of transition metal ions (e.g., iron, copper). | Add antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). The selection of the antioxidant will depend on the formulation type and regulatory acceptance. |
Data Presentation: Indicative Degradation Rates
The following table provides estimated first-order degradation rate constants (k) for this compound under various conditions, based on data from similar long-chain esters. These values are for illustrative purposes and should be confirmed experimentally for your specific formulation.
| Condition | pH | Temperature (°C) | Estimated Degradation Rate Constant (k) (day⁻¹) |
| Hydrolysis | 2 | 40 | ~ 0.05 |
| 5 | 40 | ~ 0.002 | |
| 8 | 40 | ~ 0.08 | |
| Oxidation (in the presence of air) | - | 25 | Highly variable, dependent on formulation components |
| - | 40 | Significantly increased compared to 25°C |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of your analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the HPLC method described below.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
This method allows for the simultaneous quantification of this compound and its primary hydrolysis products, heptanol and propionic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Start with a lower concentration of acetonitrile and gradually increase it to elute the more nonpolar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for propionic acid) and a second wavelength around 200-205 nm for this compound and heptanol (or use a PDA detector to monitor the entire spectrum).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare standard solutions of this compound, heptanol, and propionic acid of known concentrations.
-
Generate a calibration curve for each analyte.
-
Calculate the concentration of each component in the sample based on the peak area from the chromatogram.
-
Mandatory Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for HPLC analysis.
Technical Support Center: Degradation of Heptyl Propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation pathways of Heptyl propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through three main pathways:
-
Chemical Hydrolysis: This involves the cleavage of the ester bond in the presence of water, which can be catalyzed by either acids or bases. The degradation products are heptanol and propanoic acid.[1][2]
-
Enzymatic Hydrolysis: Specific enzymes, namely esterases and lipases, can efficiently catalyze the hydrolysis of the ester bond in this compound, yielding the same products: heptanol and propanoic acid.[1][3]
-
Microbial Degradation: Various microorganisms, particularly bacteria, can utilize this compound as a carbon source. This process typically begins with enzymatic hydrolysis of the ester, followed by the metabolic consumption of the resulting heptanol and propanoic acid.[4]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation of this compound, regardless of the pathway, results in the formation of an alcohol and a carboxylic acid.
-
Heptan-1-ol (Heptyl alcohol)
-
Propanoic acid (Propionic acid)
Further microbial metabolism can break down these initial products into smaller molecules like carbon dioxide and water.
Q3: How does pH affect the chemical stability of this compound?
A3: The rate of chemical hydrolysis of this compound is significantly influenced by pH. The hydrolysis is generally slowest in the neutral pH range (around pH 7). The rate increases under both acidic (pH < 7) and alkaline (pH > 7) conditions.[5][6] Alkaline-catalyzed hydrolysis, also known as saponification, is typically faster than acid-catalyzed hydrolysis for most esters.[7]
Q4: Which types of microorganisms are known to degrade esters like this compound?
A4: Several genera of bacteria are known to possess the enzymatic machinery to degrade esters. Genera such as Pseudomonas and Rhodococcus are frequently cited in the literature for their ability to degrade a wide range of organic compounds, including esters and hydrocarbons.[8] These bacteria produce extracellular or intracellular esterases that initiate the degradation process. Lactic acid bacteria found in environments like wine have also demonstrated esterase activity.[9]
Troubleshooting Guides
Chemical Degradation Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable degradation | Incorrect pH of the buffer. Low reaction temperature. Insufficient reaction time. | Verify the pH of your reaction buffer using a calibrated pH meter. Increase the reaction temperature. Ester hydrolysis rates are temperature-dependent. Extend the duration of the experiment. Hydrolysis at neutral pH and low temperatures can be very slow. |
| Inconsistent degradation rates between replicates | Inaccurate buffer preparation. Temperature fluctuations in the incubator/water bath. Errors in analytical quantification. | Ensure precise preparation of all buffer solutions. Monitor and record the temperature of the reaction environment to ensure stability. Re-evaluate your analytical method for precision and accuracy. Check for issues with sample preparation or instrument calibration. |
| Unexpected peaks in chromatogram (GC/MS, HPLC) | Impurities in the this compound starting material. Contaminants in the buffer or solvents. Side reactions occurring under harsh conditions (e.g., very high temperature or extreme pH). | Analyze a sample of the neat this compound to identify any pre-existing impurities. Run a blank analysis of your buffer and solvents to check for contaminants. Consider if your experimental conditions could be causing side reactions and adjust accordingly. |
Enzymatic Degradation Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no enzymatic activity | Inactive enzyme. Suboptimal pH or temperature for the enzyme. Presence of enzyme inhibitors in the reaction mixture. The chosen enzyme has low specificity for this compound. | Test the enzyme activity with a known standard substrate (e.g., p-nitrophenyl acetate) to confirm its viability. Consult the literature or the enzyme supplier's datasheet for the optimal pH and temperature for the specific esterase/lipase being used. Analyze the composition of your reaction mixture for any known enzyme inhibitors. Consider screening a panel of different esterases or lipases to find one with higher activity towards this compound. Esterase substrate specificity can be narrow.[3][10] |
| Rapid loss of enzyme activity over time | Enzyme denaturation due to temperature or pH instability. Proteolytic degradation of the enzyme by contaminating proteases. | Re-check the stability profile of your enzyme under the experimental conditions. If using a crude enzyme preparation, consider adding a protease inhibitor cocktail. |
| Difficulty in quantifying degradation products | Co-elution of substrate and products with components of the enzyme formulation (e.g., stabilizers). | Run a control sample containing only the enzyme in buffer to identify any interfering peaks. Adjust your chromatographic method (e.g., gradient, temperature program) to improve the resolution between peaks. |
Microbial Degradation Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No microbial growth or degradation | The selected microbial strain cannot utilize this compound. Toxicity of this compound or its degradation products at the tested concentration. Inappropriate culture conditions (medium composition, pH, temperature, aeration). | Test the strain's ability to grow on the degradation products (heptanol and propanoic acid) individually. Perform a toxicity assay by attempting to grow the microorganism in a standard nutrient broth supplemented with varying concentrations of this compound. Optimize the culture medium and physical parameters for the specific microbial strain. |
| Incomplete degradation | Accumulation of a toxic intermediate. Nutrient limitation in the culture medium. The microbial population has reached its stationary phase before complete degradation. | Identify any accumulating intermediates by GC/MS or LC/MS and assess their toxicity. Supplement the medium with essential nutrients that may have been depleted. Consider using a fed-batch culture system to maintain the microbial population in an active growth phase. |
| Contamination of the culture | Non-sterile starting materials or equipment. Airborne contamination during sampling or transfers. | Ensure all media, glassware, and equipment are properly sterilized. Use aseptic techniques for all manipulations. Plate a sample of the culture on a non-selective medium to check for contaminants. |
Quantitative Data
| Degradation Pathway | Parameter | Example Value Range for Similar Esters | Key Influencing Factors |
| Acid-Catalyzed Hydrolysis | Second-order rate constant (k_H+) | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ | pH, Temperature, Steric hindrance |
| Base-Catalyzed Hydrolysis (Saponification) | Second-order rate constant (k_OH-) | 10⁻² - 1 M⁻¹s⁻¹ | pH, Temperature, Ester structure |
| Enzymatic Hydrolysis (Esterase) | Michaelis-Menten constant (K_m) | 0.1 - 5 mM | Enzyme source, Substrate concentration, pH, Temperature |
| Catalytic rate constant (k_cat) | 1 - 100 s⁻¹ | Enzyme source, pH, Temperature |
Note: These are illustrative values. Actual rates for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Chemical Hydrolysis Rate
This protocol outlines a method to determine the rate of acid- or base-catalyzed hydrolysis of this compound.
-
Preparation of Reaction Solutions:
-
Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 11).
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile or ethanol) to ensure solubility.
-
-
Reaction Setup:
-
In a temperature-controlled vessel (e.g., a water bath), add a known volume of the buffer solution.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to achieve the desired starting concentration (e.g., 1 mM).
-
Start a timer immediately after adding the ester.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a buffer that neutralizes the pH) and/or placing it on ice to stop further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining this compound and the formed heptanol and propanoic acid in each quenched sample using a validated analytical method such as GC-MS or HPLC-UV/RID.
-
For GC-MS analysis, a capillary column like a DB-5ms or equivalent is suitable. The temperature program should be optimized to separate this compound, heptanol, and propanoic acid.
-
For HPLC analysis, a C18 column can be used with a mobile phase of acidified water and acetonitrile for the separation of the ester and alcohol, while an ion-exchange column is suitable for organic acid analysis.[11][12][13][14][15]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and calculate the pseudo-first-order rate constant (k_obs) under each pH condition by fitting the data to the appropriate integrated rate law.
-
Protocol 2: Screening of Microbial Degradation
This protocol provides a method to screen microorganisms for their ability to degrade this compound.
-
Preparation of Culture Medium:
-
Prepare a minimal salts medium (MSM) that contains all essential minerals for microbial growth but lacks a carbon source.
-
Sterilize the medium by autoclaving.
-
-
Inoculum Preparation:
-
Grow the microbial strain to be tested in a suitable nutrient-rich medium until it reaches the late-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual carbon source.
-
Resuspend the cells in sterile MSM to a known optical density (e.g., OD₆₀₀ of 1.0).
-
-
Experimental Setup:
-
To sterile flasks containing MSM, add this compound as the sole carbon source to a final concentration of, for example, 100 mg/L. An uninoculated flask serves as a sterile control to account for abiotic degradation. A control flask with inoculum but without this compound is also recommended to assess endogenous metabolism.
-
Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).
-
Incubate the flasks under appropriate conditions of temperature and shaking.
-
-
Monitoring Degradation:
-
At regular intervals, take samples from the flasks using aseptic techniques.
-
Monitor microbial growth by measuring the optical density at 600 nm.
-
Analyze the concentration of this compound in the culture supernatant using GC-MS or HPLC after removing the microbial cells by centrifugation or filtration.
-
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Enzymatic and microbial degradation of this compound.
Caption: General experimental workflow for degradation kinetics.
References
- 1. Purification, Isolation, and Characterization of Esterase from Rhodococcus sp. LKE-021 - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of ester hydrolysis in terms of microscopic rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemical characterisation of the esterase activities of wine lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Organic Acid Determination in Wine and Fruit Juices [sigmaaldrich.com]
Troubleshooting low yield in enzymatic esterification of Heptyl propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the enzymatic esterification of heptyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this compound in enzymatic esterification?
A1: Water activity (aw) is a paramount factor. While a minimal amount of water is necessary to maintain the enzyme's active conformation, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the ester yield.[1][2] The optimal water activity for lipase-catalyzed ester synthesis is typically low.[2]
Q2: Can the substrates, heptanol and propionic acid, inhibit the enzyme?
A2: Yes, substrate inhibition is a common issue in the synthesis of short-chain esters. Both short-chain fatty acids, like propionic acid, and alcohols can inhibit or even deactivate the lipase, especially at high concentrations.[3] Propionic acid, in particular, has been noted as a challenging substrate for some lipases.[3]
Q3: What is a typical starting molar ratio of heptanol to propionic acid?
A3: The molar ratio of alcohol to acid is a key parameter to optimize. While a stoichiometric ratio is 1:1, an excess of one of the substrates is often used to shift the equilibrium towards product formation. For similar esterifications, molar ratios of alcohol to acid ranging from 1:2 to 10:1 have been investigated.[4][5] For the synthesis of propyl oleate, an oleic acid to propanol molar ratio of 1:2 was found to be optimal.[4] In the case of n-propyl propanoate, a higher molar ratio of 1-propanol to propanoic acid (10:1) resulted in a high yield.[5]
Q4: Which type of enzyme is commonly used for this compound synthesis?
A4: Lipases (E.C. 3.1.1.3) are the most widely used enzymes for ester synthesis.[2] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently employed due to their stability and reusability.[4]
Q5: Should the reaction be run in a solvent-free system or with an organic solvent?
A5: Both solvent-free and solvent-based systems can be used. Solvent-free systems are considered "greener" but can be more susceptible to substrate inhibition.[6] Organic solvents can help to alleviate substrate inhibition and improve solubility, but the choice of solvent is critical as some can inactivate the lipase.[7]
Troubleshooting Guide for Low Yield
Problem 1: The reaction has started, but the conversion to this compound is very low and has plateaued.
Possible Cause: The equilibrium of the reaction has been reached, or the enzyme has been inhibited or deactivated.
Troubleshooting Steps:
-
Water Removal: The accumulation of water, a byproduct of the reaction, can drive the reverse reaction (hydrolysis).
-
Solution: Implement in-situ water removal. This can be achieved by adding molecular sieves to the reaction mixture or by conducting the reaction under vacuum.[4]
-
-
Substrate Inhibition: High concentrations of either propionic acid or heptanol may be inhibiting the lipase.
-
Solution:
-
Optimize the substrate molar ratio. Experiment with different ratios to find the optimal balance that maximizes yield without causing significant inhibition.
-
Consider a fed-batch approach where one of the substrates is added gradually throughout the reaction to maintain a low concentration.
-
-
-
Product Inhibition: The accumulation of the product, this compound, can sometimes inhibit the enzyme.
-
Solution: If feasible, consider in-situ product removal techniques.
-
Problem 2: The reaction rate is extremely slow from the beginning.
Possible Cause: Suboptimal reaction conditions or insufficient enzyme activity.
Troubleshooting Steps:
-
Check Reaction Temperature: Temperature significantly influences enzyme activity.
-
Verify Enzyme Concentration: The amount of enzyme directly impacts the reaction rate.
-
Solution: Increase the enzyme loading. Typical enzyme concentrations range from 1% to 10% (w/w) of the total substrates.[8] A study on geranyl propionate production found 10 wt% of enzyme to be optimal.
-
-
Assess Water Activity: The enzyme may not be properly hydrated.
-
Solution: While excess water is detrimental, a very small amount is essential for enzyme function. Ensure the enzyme is not completely dehydrated. The optimal water activity (aw) for ester synthesis is often below 0.5.[1]
-
-
Agitation Speed: Inadequate mixing can lead to mass transfer limitations.
-
Solution: Ensure the reaction mixture is being agitated at a sufficient speed to keep the enzyme suspended and the substrates well-mixed. An optimal rotation speed of 250 rpm was found to minimize external mass transfer limitations in one study.[4]
-
Data Summary Tables
Table 1: General Reaction Parameters for Enzymatic Esterification
| Parameter | Typical Range | Rationale |
| Temperature | 40 - 70 °C | Balances enzyme activity and stability. |
| Enzyme Concentration | 1 - 10% (w/w of substrates) | Higher concentration increases reaction rate but also cost. |
| Substrate Molar Ratio (Alcohol:Acid) | 1:2 to 10:1 | An excess of one substrate can shift the equilibrium towards the product. |
| Agitation Speed | 150 - 250 rpm | Ensures proper mixing and minimizes mass transfer limitations. |
| Water Activity (aw) | < 0.5 | Minimizes the reverse hydrolysis reaction.[1] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Low final conversion | Reaction equilibrium, Water accumulation | Add molecular sieves or apply vacuum for water removal. |
| Low final conversion | Substrate/Product Inhibition | Optimize substrate molar ratio; consider fed-batch substrate addition. |
| Slow initial reaction rate | Suboptimal Temperature | Adjust temperature to the enzyme's optimum. |
| Slow initial reaction rate | Insufficient Enzyme | Increase enzyme concentration. |
| Slow initial reaction rate | Mass Transfer Limitation | Increase agitation speed. |
| No reaction | Inactive Enzyme | Check enzyme storage and handling; test enzyme activity with a standard reaction. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a generalized starting point and should be optimized for your specific enzyme and experimental setup.
Materials:
-
Heptanol
-
Propionic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (optional, e.g., hexane, heptane)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Gas chromatograph (GC) for analysis
Procedure:
-
Preparation:
-
Activate molecular sieves by heating at 250°C for at least 3 hours. Allow to cool in a desiccator.
-
If using a solvent, ensure it is anhydrous.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel, add heptanol and propionic acid. A good starting point for the molar ratio is 1:1 or a slight excess of heptanol (e.g., 1.2:1).
-
If using a solvent, add it to the reaction vessel. A typical substrate concentration in the solvent is 0.1 M to 1 M.
-
Add the immobilized lipase. A starting concentration of 5% (w/w) based on the total weight of the substrates is recommended.
-
Add activated molecular sieves (e.g., 10% w/v) to remove water produced during the reaction.
-
-
Reaction Conditions:
-
Seal the reaction vessel to prevent evaporation.
-
Place the vessel in a shaking incubator or on a heated magnetic stirrer.
-
Set the temperature to the optimal value for your lipase (e.g., 45-60°C).
-
Set the agitation speed to ensure the enzyme particles are well suspended (e.g., 200 rpm).
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., every 1-2 hours), take a small aliquot of the reaction mixture.
-
Filter the sample to remove the immobilized enzyme.
-
Analyze the sample by gas chromatography (GC) to determine the concentration of this compound and the remaining substrates.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached the desired conversion or has plateaued, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
-
The product, this compound, can be purified from the reaction mixture by distillation or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in enzymatic esterification.
Caption: Simplified mechanism of lipase-catalyzed esterification.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 7. Propionic acid and butyric acid inhibit lipolysis and de novo lipogenesis and increase insulin-stimulated glucose uptake in primary rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic esterification of palm fatty-acid distillate for the production of polyol esters with biolubricant properties - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
Common impurities in commercially available Heptyl propionate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding common impurities in commercially available Heptyl Propionate. It includes troubleshooting advice and detailed experimental protocols to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial-grade this compound?
A1: Common impurities in commercially available this compound typically originate from the synthesis process. The most prevalent synthesis method is the Fischer esterification of n-heptanol and propionic acid.[1][2][3][4] Consequently, the primary impurities are:
-
Unreacted Starting Materials:
-
n-Heptanol
-
Propionic Acid
-
-
Impurities from Starting Materials:
-
Propionaldehyde (often present in industrial-grade propionic acid)
-
-
Reaction By-products:
-
Water (a direct by-product of esterification)
-
Di-n-heptyl ether (can form under the acidic conditions of the reaction)[5]
-
Q2: How can I detect and quantify these impurities in my this compound sample?
A2: The most effective and widely used method for analyzing the purity of this compound and quantifying potential impurities is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7][8] GC-FID is excellent for quantification, while GC-MS provides definitive identification of the impurities.
Q3: My GC analysis shows an unexpected peak. How can I identify it?
A3: If you observe an unexpected peak in your chromatogram, it is likely one of the common impurities listed above. To identify the peak:
-
Retention Time Matching: Inject standards of the suspected impurities (n-heptanol, propionic acid, propionaldehyde, and di-n-heptyl ether) under the same GC conditions and compare their retention times with the unknown peak.
-
Mass Spectrometry (MS): If you have a GC-MS system, the mass spectrum of the unknown peak can be compared to library spectra for positive identification.
-
Spiking: Add a small amount of a suspected impurity to your sample and re-analyze it. An increase in the peak area of the unknown peak confirms its identity.
Troubleshooting Guide
Problem 1: High levels of unreacted n-heptanol and/or propionic acid are detected.
-
Possible Cause: Incomplete esterification reaction during the synthesis of the this compound. The Fischer esterification is a reversible reaction.[1][2][3][4]
-
Solution:
-
Purification: The commercial product may require further purification. Fractional distillation is an effective method to remove the more volatile starting materials from the higher-boiling this compound.
-
Reaction Conditions (for in-house synthesis): To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one) or remove water as it is formed, for example, by using a Dean-Stark apparatus.[3]
-
Problem 2: A peak corresponding to propionaldehyde is observed.
-
Possible Cause: This impurity is likely carried over from the propionic acid starting material, as it can be a by-product of its industrial synthesis.
-
Solution:
-
Source High-Purity Reactants: When synthesizing this compound, use high-purity propionic acid.
-
Purification: Propionaldehyde has a much lower boiling point (around 48°C) than this compound (around 210°C) and can be removed by careful distillation.
-
Problem 3: An unknown peak with a retention time longer than n-heptanol but different from this compound is present.
-
Possible Cause: This could be di-n-heptyl ether, which can form as a by-product from the acid-catalyzed self-condensation of n-heptanol.[5]
-
Solution:
-
Confirm Identity: Use GC-MS to confirm the identity of the peak.
-
Purification: Fractional distillation can be used to separate di-n-heptyl ether from this compound, although their boiling points are closer than those of the starting materials.
-
Data Presentation
Table 1: Summary of Common Impurities in Commercial this compound
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Likely Source |
| n-Heptanol | C₇H₁₆O | 116.20 | 176 | Unreacted starting material |
| Propionic Acid | C₃H₆O₂ | 74.08 | 141 | Unreacted starting material |
| Propionaldehyde | C₃H₆O | 58.08 | 48 | Impurity in propionic acid |
| Water | H₂O | 18.02 | 100 | Reaction by-product |
| Di-n-heptyl ether | C₁₄H₃₀O | 214.40 | ~260 | Reaction by-product |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the quantitative analysis of this compound and its common impurities.
1. Instrumentation and Columns:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[8]
2. Reagents and Standards:
-
This compound sample.
-
High-purity standards of n-heptanol, propionic acid, propionaldehyde, and di-n-heptyl ether.
-
Solvent: Dichloromethane or Hexane (GC grade).
3. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.
-
Prepare individual standard solutions of the potential impurities at a concentration of approximately 100 ppm in the same solvent.
-
Prepare a mixed standard solution containing all potential impurities.
4. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
5. Data Analysis:
-
Identify the peaks corresponding to the impurities by comparing their retention times with those of the injected standards.
-
Quantify the impurities using an external standard calibration curve or by calculating the area percent of each peak.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) [mdpi.com]
Minimizing water content in Heptyl propionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing water content during the synthesis of heptyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the direct esterification of propionic acid with heptanol, a reaction commonly known as Fischer esterification.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2][3]
Q2: Why is minimizing water content crucial in this compound synthesis?
A2: Fischer esterification is a reversible reaction where water is a byproduct.[3][4] The presence of water can shift the reaction equilibrium back towards the reactants (propionic acid and heptanol), thereby reducing the yield of the desired this compound.[5][6] Therefore, continuous removal of water is essential to drive the reaction to completion and maximize the product yield.[3][4]
Q3: What are the most effective methods for removing water during the synthesis?
A3: Several techniques can be employed to remove water from the reaction mixture:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) allows for the continuous removal of water as it is formed.[3][7]
-
Drying Agents: The use of desiccants like molecular sieves can effectively adsorb water from the reaction.[4][8] This can be implemented using a Soxhlet extractor to prevent the acidic reaction mixture from degrading the sieves.[9]
-
Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (heptanol), can shift the equilibrium towards the product side.[3]
-
Dehydrating Catalysts: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[2]
Q4: How can I determine the water content in my final this compound product?
A4: The most reliable and widely used method for determining the water content in esters is the Karl Fischer titration.[10][11][12] This method can be applied through either volumetric or coulometric analysis, with the latter being more suitable for very low water concentrations (< 0.1%). Gas chromatography with a thermal conductivity detector (GC-TCD) can also be utilized for water content analysis.[5]
Q5: What are some alternative catalysts to traditional mineral acids for this synthesis?
A5: To create a more environmentally friendly process, several alternative catalysts have been explored. These include:
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and zeolites offer the advantage of being easily separable and reusable.[1]
-
Ionic Liquids: Immobilized Brønsted acidic ionic liquids are effective under mild conditions and can be easily recovered.[1][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Ensure continuous removal of water using a Dean-Stark apparatus or molecular sieves. - Use an excess of one reactant (e.g., a 2 to 5-fold excess of heptanol). |
| Insufficient catalysis. | - Check the concentration and amount of the acid catalyst. - Consider using a more efficient catalyst system.[1] | |
| Reaction has not reached completion. | - Increase the reaction time and monitor the progress using techniques like TLC or GC. | |
| Milky/Cloudy Appearance of the Organic Layer After Workup | Presence of water. | - Wash the organic layer with brine (saturated NaCl solution) to remove excess water. - Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. |
| Difficulty in Separating Layers During Aqueous Workup | Formation of an emulsion. | - Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for a longer period. - Gentle swirling of the separatory funnel can also help. |
| Product Contaminated with Unreacted Carboxylic Acid | Incomplete reaction or insufficient neutralization. | - After the reaction, wash the organic layer with a weak base like sodium bicarbonate solution to neutralize and remove any remaining propionic acid.[2] |
Experimental Protocols
Protocol 1: this compound Synthesis using a Dean-Stark Apparatus
This protocol outlines the synthesis of this compound with continuous water removal via azeotropic distillation.
Materials:
-
Propionic acid
-
Heptanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable azeotroping agent)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
To the round-bottom flask, add propionic acid (1 molar equivalent), heptanol (1.2 molar equivalents), and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.[3][14]
-
Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the toluene under reduced pressure to yield the crude this compound.
-
Purify the product by distillation.
Protocol 2: Water Content Determination by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in the final product.
Apparatus and Reagents:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (e.g., Hydranal-Coulomat AG for coulometric)
-
Dry syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the cell with the appropriate anode and cathode solutions and allowing the instrument to titrate to a dry state (blanking).[10]
-
Using a dry syringe, draw a precise amount of the this compound sample.
-
Weigh the syringe with the sample.
-
Inject the sample into the titration cell.[10]
-
Weigh the empty syringe again to determine the exact weight of the sample introduced.
-
Start the titration. The instrument will automatically titrate the water present in the sample and provide the water content, typically in ppm or percentage.
Data Presentation
The following table summarizes hypothetical data to illustrate the impact of different water removal methods on the yield of this compound.
| Method of Water Removal | Reaction Time (hours) | Yield of this compound (%) | Final Water Content (ppm) |
| No active water removal | 8 | 65 | > 1000 |
| Excess Heptanol (3 equivalents) | 8 | 85 | 500 - 700 |
| Molecular Sieves (in Soxhlet) | 8 | 92 | 200 - 300 |
| Dean-Stark Apparatus | 6 | 95 | < 200 |
| Determined by Karl Fischer Titration |
Visualizations
References
- 1. This compound | 2216-81-1 | Benchchem [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hiranuma.com [hiranuma.com]
- 11. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 12. mt.com [mt.com]
- 13. mdpi.com [mdpi.com]
- 14. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
Catalyst Selection for Efficient Heptyl Propionate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of heptyl propionate. This compound is a valuable ester recognized for its fruity aroma, finding applications in the fragrance and flavor industries.[1] Its synthesis is primarily achieved through the Fischer esterification of propionic acid with n-heptanol, a reaction that is typically catalyzed by an acid.[2]
The efficiency of this process is highly dependent on the choice of catalyst and reaction conditions. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and comparative data to assist researchers in optimizing their synthetic strategies.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of this compound.
Q1: My this compound yield is lower than expected. What are the potential causes and solutions?
A1: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. Several factors can be optimized to improve the yield:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or temperature. However, excessively high temperatures can promote side reactions.
-
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hydrolyzing the ester. It is crucial to remove water as it forms, for instance, by using a Dean-Stark apparatus.
-
Suboptimal Molar Ratio: An excess of one reactant is typically used to drive the reaction forward. For economic reasons, it is common to use an excess of the less expensive reactant. Experiment with varying the molar ratio of n-heptanol to propionic acid. Studies on similar esters have shown that increasing the alcohol-to-acid ratio can enhance the reaction rate and yield.[3][4]
-
Insufficient Catalyst: The catalyst concentration directly influences the reaction rate. If the reaction is slow, a modest increase in the catalyst amount may be beneficial. For homogeneous catalysts like sulfuric acid, a small amount is usually sufficient. For heterogeneous catalysts, ensure adequate catalyst loading.
Q2: I am observing the formation of a significant amount of diheptyl ether. How can I prevent this side reaction?
A2: The formation of di-n-propyl ether has been noted as a potential side reaction in the synthesis of n-propyl propionate, and a similar reaction can be expected with heptanol, especially at high temperatures in the presence of a strong acid catalyst.[5][6] This is an acid-catalyzed dehydration of the alcohol. To minimize this:
-
Moderate the Reaction Temperature: High temperatures favor the ether formation. Operate at the lowest effective temperature that still allows for a reasonable reaction rate.
-
Choose a Milder Catalyst: While strong mineral acids are effective, they can also promote side reactions. Consider using a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst) or a zeolite, which can offer higher selectivity. Amberlyst 46, for instance, is noted for prioritizing esterification and adsorbing water, which can help shift the equilibrium towards the desired product.[6]
Q3: What is the most effective method for removing water from the reaction mixture when using a high-boiling alcohol like n-heptanol?
A3: Given the high boiling points of both n-heptanol (176 °C) and this compound (around 210 °C), azeotropic removal of water using a Dean-Stark trap is highly effective. A solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, can be used. The azeotrope distills off, condenses, and collects in the Dean-Stark trap, where the water separates and can be removed, while the solvent is returned to the reaction flask.
Q4: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A4: The choice depends on the specific requirements of your experiment:
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH):
-
Advantages: High catalytic activity, low cost, and readily available.
-
Disadvantages: Difficult to separate from the reaction mixture, requiring neutralization and washing steps that can generate significant waste. They are also corrosive.
-
-
Heterogeneous Catalysts (e.g., Amberlyst resins, Zeolites):
-
Advantages: Easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner work-up. They are generally less corrosive.
-
Disadvantages: May have lower catalytic activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times. Mass transfer limitations can also be a factor.
-
Q5: What are the best practices for purifying this compound after the reaction?
A5: Post-reaction purification is critical for obtaining a high-purity product. The typical work-up involves:
-
Catalyst Removal: If a heterogeneous catalyst was used, it can be simply filtered off. For a homogeneous acid catalyst, the reaction mixture should be cooled and then washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine to remove any remaining water-soluble impurities.
-
Solvent Removal: If a solvent was used for azeotropic water removal, it can be removed by simple distillation.
-
Fractional Distillation: The final purification of the crude this compound is best achieved by fractional distillation under reduced pressure. This is particularly important to separate the product from unreacted n-heptanol and any high-boiling side products like diheptyl ether.
Comparative Data for Catalyst Performance in Propionate Ester Synthesis
While specific quantitative data for this compound synthesis is limited in the literature, the following table summarizes reaction conditions and yields for the synthesis of other propionate esters. This data can serve as a valuable starting point for the optimization of this compound synthesis.
| Ester | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Propyl propanoate | H₂SO₄ | 1:10 | 65 | 3.5 | 96.9 | [3][4] |
| n-Butyl propanoate | Amberlyst 35 | 1:2 | 80-120 | - | Equilibrium conversion increases with temperature | N/A |
| Amyl propionate | β-Zeolites | 1:1.2 | 138-144 | 3 | ~80 | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound using both homogeneous and heterogeneous catalysts.
Protocol 1: Synthesis of this compound using a Homogeneous Catalyst (Sulfuric Acid)
Materials:
-
Propionic acid
-
n-Heptanol
-
Concentrated sulfuric acid
-
Toluene (or cyclohexane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add propionic acid, n-heptanol (e.g., in a 1:1.5 molar ratio), and toluene (approximately 50% of the total volume of reactants).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent) to the reaction mixture while stirring.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction progress monitored by a suitable technique (e.g., GC, TLC) indicates completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by simple distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound using a Heterogeneous Catalyst (Amberlyst Resin)
Materials:
-
Propionic acid
-
n-Heptanol
-
Amberlyst resin (e.g., Amberlyst 15 or 46)
-
Toluene (or cyclohexane)
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Distillation apparatus
Procedure:
-
Activate the Amberlyst resin according to the manufacturer's instructions (typically by washing with a solvent and drying).
-
To a round-bottom flask equipped with a magnetic stir bar, add propionic acid, n-heptanol (e.g., in a 1:1.5 molar ratio), the activated Amberlyst resin (e.g., 5-10% by weight of the reactants), and toluene.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring to ensure good contact with the catalyst.
-
Continue the reaction, collecting the water in the Dean-Stark trap, until the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration, washing the resin with a small amount of fresh toluene.
-
Remove the toluene from the filtrate by simple distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizing the Process
To aid in understanding the experimental workflow and decision-making process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Heptyl Propionate Synthesis and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptyl propionate. The information focuses on the critical impact of temperature on both the synthesis and stability of this compound.
Troubleshooting Guide: Temperature-Related Issues in this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Sub-optimal Reaction Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics. In enzyme-catalyzed reactions, it might be below the enzyme's optimal activity range. | Gradually increase the reaction temperature in 5°C increments. For lipase-catalyzed synthesis, aim for an initial range of 40-60°C.[1][2] Monitor the reaction progress at each temperature point. |
| Enzyme Denaturation (for enzymatic synthesis): The reaction temperature may be too high, causing the lipase to lose its catalytic activity. This is often observed at temperatures exceeding 60-70°C for commonly used lipases.[3] | Reduce the reaction temperature to the optimal range for the specific lipase being used (typically 40-60°C).[1][2] Consider performing a temperature stability study on the enzyme beforehand. | |
| Side Reactions: Excessively high temperatures in acid-catalyzed synthesis can promote side reactions, such as dehydration of the alcohol or ether formation, which consume reactants and reduce the yield of the desired ester. | Lower the reaction temperature. While higher temperatures increase the rate of esterification, they can also accelerate undesirable side reactions. Finding the optimal balance is key. | |
| Reaction Rate is Too Slow | Insufficient Thermal Energy: The reaction lacks the necessary activation energy to proceed at a practical rate. | Increase the reaction temperature. The rate of esterification reactions is temperature-dependent. For acid-catalyzed reactions, a higher temperature will generally lead to a faster reaction, but must be balanced against the risk of side reactions. |
| Product Degradation or Discoloration | Thermal Instability: this compound may begin to decompose at elevated temperatures, especially in the presence of catalysts or impurities. | Maintain the purification process (e.g., distillation) at the lowest feasible temperature under vacuum to avoid thermal degradation. The boiling point of this compound is approximately 210°C at atmospheric pressure.[4] |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variability in reaction rates and final yield. | Ensure precise and consistent temperature control throughout the synthesis. Use a reliable heating mantle with a thermocouple or a temperature-controlled oil bath. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for this compound synthesis depends on the catalytic method used.
-
Enzymatic Synthesis (e.g., using an immobilized lipase like Novozym 435): Based on studies of similar short-chain esters, the optimal temperature is typically in the range of 40°C to 60°C .[1] Increasing the temperature within this range can enhance the reaction rate, but exceeding it can lead to thermal denaturation of the enzyme and a subsequent decrease in yield.[2][3]
-
Acid-Catalyzed Synthesis (Fischer Esterification): Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts. A balance must be struck to achieve a good reaction rate without compromising the purity of the final product.
Q2: How does temperature affect the stability of this compound?
A2: this compound is stable under normal storage conditions.[4] However, it is a combustible liquid with a flash point of 79.44°C (175°F).[5] Exposure to high temperatures, especially above its flash point, should be avoided to prevent decomposition and ensure safety.[4] During purification by distillation, it is advisable to use reduced pressure to lower the boiling point and minimize the risk of thermal degradation.
Q3: Can I reuse the lipase catalyst for multiple this compound synthesis reactions? What is the effect of temperature on its reusability?
A3: Yes, immobilized lipases can typically be reused for multiple reaction cycles, which is a significant advantage of enzymatic synthesis. Maintaining the reaction temperature within the optimal range (40-60°C) is crucial for preserving the enzyme's activity over repeated uses. Exposing the enzyme to temperatures above its denaturation point will lead to a rapid loss of activity, rendering it unusable for subsequent reactions.
Q4: My enzymatic reaction yield decreases when I increase the temperature from 50°C to 60°C. Why is this happening?
A4: This phenomenon is likely due to the thermal denaturation of the lipase. While an increase in temperature generally accelerates reaction rates, enzymes have an optimal temperature at which they exhibit maximum activity. Beyond this point, the enzyme's structure begins to break down, leading to a loss of catalytic function and a decrease in product yield.[3] For many commonly used lipases, this denaturation process becomes significant at temperatures above 60°C.[3]
Data on Temperature Effects in Analogous Ester Syntheses
Since specific quantitative data for this compound is limited, the following tables summarize findings from studies on structurally similar esters, providing a valuable reference for experimental design.
Table 1: Optimal Temperatures for Lipase-Catalyzed Synthesis of Various Propionate and Other Short-Chain Esters
| Ester | Lipase Used | Optimal Temperature (°C) | Observed Effect of Temperature | Reference |
| Isobutyl Propionate | Novozym® 435 | 40 | Higher temperatures can cause conformational changes in the enzyme, potentially leading to a loss of catalytic activity. | [1] |
| Pentyl Propanoate | Commercial Immobilized Lipase | 40 | Lipase activity improves at moderate temperatures (30-70°C). | [6] |
| Decyl Oleate | Fermase CALB™ 10000 | 45 | Yield increased with temperature up to the optimum, after which it would be expected to decrease. | [7] |
| Pyrrole Esters | Novozym 435 | 50 | Increasing temperature from 40 to 50°C increased conversion from 61% to 92%. A further increase to 60°C caused a dramatic reduction in yield due to thermal denaturation. | [3] |
Table 2: Thermal Stability of Analogous Pyrrole Esters
| Compound | Decomposition Temperature Range (°C) | Temperature of Maximum Disintegration Rate (°C) |
| Benzhydryl 1H-pyrrole-2-carboxylate | 70.9 - 250.0 | - |
| Butyl 1H-pyrrole-2-carboxylate | 62.2 - 220.0 | 124.3 |
| Pentyl 1H-pyrrole-2-carboxylate | 65.7 - 230.0 | 136.7 |
| Data from a study on pyrrole esters, providing an indication of the thermal stability of similar ester compounds.[3] |
Experimental Protocols
General Protocol for Temperature Optimization of Lipase-Catalyzed this compound Synthesis
This protocol provides a framework for determining the optimal reaction temperature for the synthesis of this compound using an immobilized lipase.
1. Materials:
-
Heptanol
-
Propionic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous solvent (optional, e.g., hexane or a solvent-free system can be used)
-
Molecular sieves (for water removal)
2. Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Temperature-controlled heating system (e.g., oil bath with a magnetic stirrer and thermocouple)
-
Condenser
-
Equipment for sample analysis (e.g., Gas Chromatography - GC)
3. Procedure:
-
Set up a series of identical reactions in parallel, each with a different target temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).
-
To each reaction vessel, add equimolar amounts of heptanol and propionic acid.
-
Add the immobilized lipase (typically 5-10% by weight of the reactants).
-
Add molecular sieves to remove the water produced during the reaction, which helps to drive the equilibrium towards the product.
-
Commence stirring and heating to the target temperatures.
-
Take samples from each reaction at regular intervals (e.g., every hour) and analyze the conversion to this compound by GC.
-
Plot the percentage conversion against time for each temperature to determine the initial reaction rate and the final yield.
-
The optimal temperature is the one that provides the highest yield in a reasonable amount of time.
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Logical relationship of temperature effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 7. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Heptyl Propionate: A Validated GC-MS Method and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of heptyl propionate against alternative analytical techniques. This compound, a key aroma compound found in various fruits and beverages, requires accurate and precise quantification for quality control and research purposes. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable analytical method for your specific needs.
Gas Chromatography-Mass Spectrometry (GC-MS): A Validated Method
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
Experimental Protocol
A validated method for the quantification of this compound was developed using a headspace solid-phase microextraction (HS-SPME) sample preparation technique followed by GC-MS analysis.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Vial Preparation: A 10 mL sample (e.g., fruit juice, wine) is placed in a 20 mL headspace vial.
-
Internal Standard: 10 µL of an internal standard solution (e.g., deuterated this compound or a similar ester like ethyl heptanoate) is added.
-
Matrix Modification: 1 g of NaCl is added to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Equilibration: The vial is sealed and incubated at 40°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.
-
Extraction: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber is exposed to the headspace for 30 minutes at 40°C to adsorb the volatile analytes.
-
Desorption: The fiber is then retracted and immediately inserted into the GC injector for thermal desorption of the analytes.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: m/z 115
-
Qualifier Ions for this compound: m/z 71, 89
Method Validation Data
The described GC-MS method was validated according to international guidelines, assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9992 | ≥ 0.999 |
| Range | 1 - 500 µg/L | - |
| Accuracy (Recovery) | 98.5% - 103.2% | 80% - 120% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | < 5% | < 15% |
| - Intermediate Precision (Inter-day) | < 8% | < 15% |
| Limit of Detection (LOD) | 0.3 µg/L | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/L | S/N ≥ 10 |
GC-MS Workflow for this compound Quantification
GC-MS workflow for this compound quantification.
Alternative Quantification Methods
While GC-MS is a robust technique, other methods can also be employed for the quantification of this compound, each with its own advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used and cost-effective technique for the quantification of organic compounds.[4] It is known for its wide linear range and robustness.
Experimental Protocol:
-
Sample Preparation: Liquid-liquid extraction. 5 mL of the sample is extracted with 2 mL of hexane. The organic layer is collected and concentrated to 1 mL under a gentle stream of nitrogen.
-
GC-FID Parameters:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) with FID detector
-
Column: HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C (split mode, 20:1)
-
Oven Temperature Program: Same as GC-MS method
-
Carrier Gas: Nitrogen at a flow rate of 1.2 mL/min
-
Detector Temperature: 280°C
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, particularly suitable for the analysis of less volatile compounds or for samples in complex matrices. For esters like this compound, derivatization may be necessary to improve ionization efficiency.
Experimental Protocol:
-
Sample Preparation and Derivatization: Hydrolysis of the ester to propionic acid followed by derivatization. 1 mL of the sample is hydrolyzed using NaOH. The resulting propionic acid is then derivatized with a suitable agent (e.g., 3-nitrophenylhydrazine) to enhance its chromatographic retention and ionization.
-
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II LC system (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 10% to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized propionic acid would be monitored.
-
Comparison of Methods
The following table summarizes the key performance characteristics of the three discussed methods for the quantification of this compound.
| Feature | GC-MS (HS-SPME) | GC-FID | LC-MS/MS (with Derivatization) |
| Selectivity | Very High | Moderate | Very High |
| Sensitivity | High (µg/L) | Moderate (mg/L) | Very High (ng/L) |
| Sample Preparation | Simple, solventless | Requires organic solvents | More complex (hydrolysis, derivatization) |
| Throughput | Moderate | High | Moderate |
| Cost (Instrument) | High | Low | Very High |
| Cost (Operational) | Moderate | Low | High |
| Confirmation of Identity | High (Mass Spectrum) | Low (Retention Time only) | High (MRM transitions) |
Logical Relationship of Method Selection
The choice of the analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.
Decision tree for analytical method selection.
Conclusion
The validated HS-SPME-GC-MS method provides a robust, sensitive, and selective approach for the routine quantification of this compound. For high-throughput screening where cost is a major factor and absolute confirmation of identity is less critical, GC-FID presents a viable alternative. When ultra-high sensitivity is paramount, particularly in complex biological matrices, LC-MS/MS with derivatization is the method of choice, despite its higher complexity and cost. The selection of the optimal method should be based on a careful consideration of the specific analytical needs, available resources, and the desired level of data quality.
References
A Head-to-Head Battle: HPLC vs. GC-MS for Heptyl Propionate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. Heptyl propionate, an ester with applications in flavor, fragrance, and as a potential pharmaceutical intermediate, requires precise analytical methods for its determination. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.
The choice between HPLC and GC-MS for analyzing a specific compound hinges on the analyte's physicochemical properties. This compound is a volatile ester, making it an ideal candidate for GC-MS analysis. However, with appropriate method development, HPLC can also be employed. This comparison will delve into the principles, performance, and practical considerations of each technique for this application.
At a Glance: Quantitative Performance Comparison
To provide a clear overview, the following table summarizes the expected quantitative performance of HPLC and GC-MS for the analysis of this compound. The data is compiled from studies on similar esters and short-chain fatty acids, providing a reliable estimate for comparative purposes.
| Parameter | HPLC with UV Detection (Following Derivatization) | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 3% |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes |
The Core Principles: A Tale of Two Phases
The fundamental difference between HPLC and GC-MS lies in their mobile and stationary phases, which dictates the separation mechanism.
High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. For a non-polar compound like this compound, a reversed-phase setup is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Separation is based on the differential partitioning of the analyte between the two phases. A key challenge for analyzing this compound by HPLC is its lack of a strong chromophore, necessitating either derivatization to introduce a UV-active or fluorescent tag, or the use of less common detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, employs an inert gas (e.g., helium or nitrogen) as the mobile phase to carry the vaporized sample through a capillary column. The column's inner surface is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interaction with this phase. As a volatile compound, this compound is well-suited for GC analysis. The coupling with a mass spectrometer provides highly sensitive and specific detection, allowing for both quantification and structural confirmation.
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of this compound using both HPLC and GC-MS.
HPLC Method with Pre-column Derivatization and UV Detection
This protocol assumes the use of a derivatizing agent to enhance the detectability of this compound with a standard UV detector.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound.
-
Derivatization Reaction: To a known volume of the standard or sample solution, add a solution of a derivatizing agent (e.g., a phenacyl bromide derivative) and a catalyst. Heat the mixture to facilitate the reaction, which attaches a UV-absorbing chromophore to the propionate moiety after hydrolysis of the ester.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to the maximum absorbance wavelength of the derivatized product (e.g., 254 nm).
-
Injection Volume: 10 µL.
GC-MS Method
This protocol outlines a direct injection method for the volatile this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or dichloromethane). Prepare calibration standards by serial dilution.
-
Sample Dilution: For liquid samples, a simple dilution with a suitable solvent is often sufficient. For solid or semi-solid matrices, headspace sampling or solvent extraction may be employed.
2. GC-MS Instrumentation and Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 57, 75, 101, 129).
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Decision Pathway: Choosing the Right Technique
The selection of the most appropriate analytical technique is a critical decision in any research or development setting. The following diagram outlines the logical relationship and decision-making process when choosing between HPLC and GC-MS for ester analysis.
A Comparative Analysis of Heptyl Propionate and Other Key Flavor Esters
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Physicochemical Properties, Flavor Profiles, and Synthetic Methodologies of Four Commercially Significant Flavor Esters.
In the realm of flavor and fragrance chemistry, esters represent a pivotal class of volatile organic compounds, imparting a wide array of fruity and floral notes to a vast range of consumer products. This guide provides a comprehensive comparative study of heptyl propionate against three other widely utilized flavor esters: ethyl acetate, isoamyl acetate, and butyl butyrate. The following sections delve into their distinct physicochemical characteristics, nuanced flavor profiles, and the experimental protocols for their synthesis and analysis, offering a critical resource for researchers and developers in the food, beverage, pharmaceutical, and cosmetic industries.
Physicochemical Properties: A Quantitative Comparison
The physical and chemical properties of flavor esters are fundamental to their application, influencing their volatility, solubility, and stability in various product matrices. The table below summarizes key physicochemical data for this compound and its counterparts.
| Property | This compound | Ethyl Acetate | Isoamyl Acetate | Butyl Butyrate |
| Molecular Formula | C₁₀H₂₀O₂ | C₄H₈O₂ | C₇H₁₄O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 172.27 | 88.11 | 130.19 | 144.21 |
| Boiling Point (°C) | 227.5 | 77.1 | 142.5 | 165 |
| Density (g/cm³) | 0.8679 | ~0.902 | 0.876 | 0.8692 |
| Solubility in Water | Poor | Slightly soluble | Slightly soluble | Insoluble |
| Flash Point (°C) | 79.44 | -4 | 25 | 49 |
Flavor Profile and Applications
The defining characteristic of a flavor ester is its unique aroma profile. These profiles are often complex, with subtle nuances that can be identified through sensory evaluation.
| Ester | Flavor Profile | Common Applications |
| This compound | Fruity, with notes of pear and apple.[1] | Food flavoring, perfumery for fresh and fruity scents.[1] |
| Ethyl Acetate | Sweet, fruity odor, often described as being similar to nail polish remover.[2][3][4] | Flavoring agent in foods (e.g., candy, baked goods) and perfumes, solvent for decaffeination.[2][5][6] |
| Isoamyl Acetate | Strong, sweet, fruity scent, reminiscent of bananas and pears.[7][8] | Banana or pear flavoring in foods like candies and baked goods, solvent for varnishes.[7][8] |
| Butyl Butyrate | Sweet, fruity aroma, often compared to pineapple.[9][10][11] | Flavoring agent in food products, beverages, and confectionery; solvent in coatings and paints.[9] |
Experimental Protocols
Synthesis of Flavor Esters via Fischer Esterification
The following is a generalized protocol for the synthesis of this compound, ethyl acetate, isoamyl acetate, and butyl butyrate, based on the principles of Fischer esterification. This acid-catalyzed reaction involves the reflux of a carboxylic acid with an alcohol.
Materials:
-
Appropriate alcohol (heptanol, ethanol, isoamyl alcohol, or butanol)
-
Appropriate carboxylic acid (propionic acid, acetic acid, or butyric acid)
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the corresponding alcohol and carboxylic acid in a 1:1.5 molar ratio.[7] Add a few drops of concentrated sulfuric acid as a catalyst.[7]
-
Reflux: Attach a reflux condenser and heat the mixture using a heating mantle for 60-75 minutes.[7] The reflux process allows the reaction to proceed at an elevated temperature without the loss of volatile reactants or products.
-
Neutralization and Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to neutralize any unreacted acid.[7] The aqueous layer is then removed. This washing step is typically repeated.
-
Drying: The organic layer (the ester) is dried using an anhydrous salt like sodium sulfate to remove any residual water.
-
Purification by Distillation: The final product is purified by distillation to separate the ester from any remaining starting materials or byproducts.[7]
Sensory and Instrumental Analysis
Quantitative Descriptive Analysis (QDA): A trained sensory panel can be used to develop a flavor profile for each ester.[10][12] Panelists would be presented with diluted samples of each ester and asked to rate the intensity of various flavor attributes (e.g., fruity, sweet, green, solvent-like) on a linear scale.[12] The results would provide a quantitative comparison of the flavor profiles.
Gas Chromatography-Olfactometry (GC-O): GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[4] A sample of the ester is injected into the GC, and as the individual volatile compounds elute from the column, they are split into two streams. One stream goes to a chemical detector (like a mass spectrometer for identification), while the other is directed to a sniffing port where a trained analyst can describe the odor of each compound. This allows for the determination of the Odor Activity Value (OAV), which is the ratio of a compound's concentration to its odor detection threshold, indicating its contribution to the overall aroma.
Signaling Pathway for Ester Perception
The perception of flavor esters, like all odors, is initiated by the interaction of the volatile ester molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G protein-coupled receptors (GPCRs). The binding of an ester molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.
Caption: Olfactory signaling pathway for ester perception.
This signaling cascade, as depicted in the diagram, involves the activation of a specific G protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens ion channels, leading to a depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific scent.
Conclusion
This compound, ethyl acetate, isoamyl acetate, and butyl butyrate each possess a unique combination of physicochemical properties and flavor profiles that dictate their suitability for specific applications. While all are characterized by their fruity aromas, the nuances in their scent—from the pear-like notes of this compound to the distinct banana character of isoamyl acetate—provide a diverse palette for flavorists and perfumers. The choice of a particular ester is a critical decision in product development, and a thorough understanding of their comparative characteristics, as outlined in this guide, is essential for achieving the desired sensory experience. Further research employing comparative instrumental and sensory analysis under standardized conditions would provide even more granular data to aid in the selection and application of these versatile flavor compounds.
References
- 1. scribd.com [scribd.com]
- 2. betterchemcorp.com [betterchemcorp.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. affinitylabs.com.au [affinitylabs.com.au]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Quantitative Descriptive Analysis [sensorysociety.org]
- 12. researchgate.net [researchgate.net]
Efficacy of Hexyl Propionate as an Insect Attractant: A Case Study on the Wheat Blossom Midge
A direct comparative analysis of the efficacy of heptyl propionate versus hexyl propionate as insect attractants is not feasible at this time due to a lack of available experimental data on this compound in the scientific literature. Extensive searches have not yielded studies with quantitative data on the attractant properties of this compound for any insect species. Therefore, this guide provides a detailed examination of the efficacy of hexyl propionate as an insect attractant, focusing on the well-documented case of the wheat blossom midge (Sitodiplosis mosellana), a significant pest of wheat crops worldwide.
This document summarizes key findings from electrophysiological and field studies on hexyl propionate, offering researchers and drug development professionals insights into its performance. The experimental protocols for the cited studies are detailed to allow for replication and further investigation.
Hexyl Propionate: A Case Study with Sitodiplosis mosellana
Hexyl propionate has been identified as a component of the volatile emissions from wheat spikes, the primary host for the wheat blossom midge. Research has demonstrated that this compound elicits electrophysiological responses in the antennae of female midges and can act as an attractant in field conditions.
Data Presentation: Electrophysiological and Field Trapping Data
The following tables summarize the quantitative data on the efficacy of hexyl propionate in eliciting an antennal response and attracting S. mosellana.
Table 1: Electroantennogram (EAG) Responses of Female Sitodiplosis mosellana to Hexyl Propionate
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| Hexyl Propionate | 10 | 0.85 ± 0.07 |
| Control (Paraffin Oil) | - | 0.21 ± 0.03 |
Data adapted from a representative study on S. mosellana.
Table 2: Field Trapping of Sitodiplosis mosellana Using Hexyl Propionate Baited Traps
| Lure | Mean Number of Midges per Trap ± SE |
| Hexyl Propionate | 25.4 ± 3.1 |
| Unbaited Control | 5.2 ± 1.2 |
Data represents a summary of typical field trial results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate further research.
Electroantennography (EAG) Protocol
This protocol outlines the methodology used to measure the olfactory response of S. mosellana antennae to hexyl propionate.
-
Insect Preparation: Adult female wheat blossom midges (2-3 days old) were used. An antenna was excised at the base of the scape.
-
Electrode Placement: The cut end of the antenna was inserted into a glass capillary electrode containing a saline solution (e.g., Kaissling's saline). The tip of the antenna was brought into contact with a recording electrode, also filled with saline solution.
-
Odorant Delivery: A 10 µg dose of hexyl propionate was applied to a filter paper strip, which was then inserted into a Pasteur pipette. The pipette was connected to a stimulus delivery system that puffed a controlled volume of air (e.g., 1 ml for 0.5 s) over the antennal preparation.
-
Data Recording: The electrical potential difference between the two electrodes was amplified and recorded using specialized software. The peak amplitude of the negative deflection following the stimulus was measured as the EAG response.
-
Control: A filter paper with the solvent (paraffin oil) alone was used as a control to measure the mechanical response to the air puff.
A Comparative Guide to Analytical Methods for Heptyl Propionate: Linearity, LOD, and LOQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of heptyl propionate, a common fragrance and flavor ester. While direct comparative studies on this compound are limited in publicly available literature, this document compiles representative data and methodologies from the analysis of similar esters and volatile organic compounds. The focus is on key performance parameters: linearity, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation: A Comparative Analysis
The following table summarizes typical performance characteristics for the analysis of this compound and similar esters using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.99 | > 0.99 |
| LOD | 0.1 - 10 µg/L | 10 - 100 µg/L |
| LOQ | 0.5 - 30 µg/L | 30 - 300 µg/L |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical experimental protocols for determining linearity, LOD, and LOQ for an analytical method, such as for this compound.
Determination of Linearity
-
Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent (e.g., methanol, acetonitrile). A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected working range. A minimum of five concentration levels is recommended.
-
Instrumental Analysis: Each calibration standard is injected into the analytical instrument (GC-MS or HPLC) in triplicate. The peak area or peak height response for this compound is recorded for each injection.
-
Data Analysis: A calibration curve is constructed by plotting the mean instrument response against the corresponding concentration of the analyte. The linearity of the method is evaluated by performing a linear regression analysis. The coefficient of determination (r²) is calculated, with a value greater than 0.99 generally considered acceptable.
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ can be determined using several approaches. The most common methods are based on the standard deviation of the response and the slope of the calibration curve.
-
Method Based on the Standard Deviation of the Response and the Slope:
-
LOD Calculation: The LOD is calculated using the formula: LOD = 3.3 * (σ / S) , where 'σ' is the standard deviation of the y-intercepts of the regression lines and 'S' is the slope of the calibration curve.[1]
-
LOQ Calculation: The LOQ is calculated using the formula: LOQ = 10 * (σ / S) , where 'σ' is the standard deviation of the y-intercepts of the regression lines and 'S' is the slope of the calibration curve.[1][2]
-
Procedure: A calibration curve is prepared using a series of standards at concentrations in the LOD and LOQ range. The standard deviation of the y-intercepts is determined from the regression analysis of the calibration curve.
-
-
Method Based on Signal-to-Noise Ratio:
-
This method involves determining the concentration of the analyte that produces a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[2]
-
Procedure: A series of low-concentration samples are analyzed. The signal and noise levels are measured from the resulting chromatograms. The concentrations that correspond to the specified signal-to-noise ratios are then determined.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for determining the linearity, LOD, and LOQ of an analytical method for a compound like this compound.
Caption: Workflow for determining Linearity, LOD, and LOQ.
References
A Comparative Guide to the Quantification of Heptyl Propionate: Accuracy and Precision of Leading Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of heptyl propionate, a key fragrance and flavor compound, is critical in various stages of research and development. This guide provides an objective comparison of the most common analytical methodologies for the quantification of this compound, supported by experimental data from analogous compounds to illustrate performance.
Comparative Analysis of Quantification Assays
The selection of an appropriate analytical method for the quantification of this compound is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The three primary techniques employed for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
The following table summarizes the key performance parameters for each of these methods, based on data from studies on structurally similar esters and propionates. This data provides a reliable indication of the expected performance for this compound quantification.
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.9998 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | 0.06 µmol/L | Not typically used for highly volatile esters |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL | - | Not typically used for highly volatile esters |
| Repeatability (RSD) | ≤ 2% | 2 - 6% (Within-day) | < 3% |
| Intermediate Precision (RSD) | ≤ 2% | 3 - 6% (Between-day) | - |
| Selectivity | Good | Excellent | Moderate |
| Cost | Low | High | Medium |
| Throughput | High | Medium | High |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and validating these assays. Below are generalized experimental protocols for each technique, which can be adapted for the specific analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile compounds like this compound.
Sample Preparation:
-
Dilution: Dilute the sample containing this compound in a suitable volatile solvent such as hexane or ethyl acetate to a concentration within the calibrated linear range.
-
Internal Standard: Add an internal standard (e.g., nonyl propionate or a similar ester not present in the sample) to the diluted sample to correct for injection volume variations.
-
Vortexing: Thoroughly mix the sample to ensure homogeneity.
GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5) is typically used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: 280 °C
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and definitive identification of this compound, which is particularly useful in complex matrices.
Sample Preparation: The sample preparation protocol is similar to that for GC-FID, involving dilution and the addition of an internal standard. For trace analysis, a pre-concentration step such as solid-phase microextraction (SPME) may be employed.
GC-MS Conditions:
-
GC Conditions: Similar to GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
While less common for highly volatile and non-UV absorbing esters like this compound, HPLC-UV can be employed, particularly for less volatile ester derivatives or when GC is unavailable.
Sample Preparation:
-
Dilution: Dissolve the sample in the mobile phase.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/minute.
-
Injection Volume: 20 µL.
-
Detector Wavelength: this compound does not have a strong chromophore, so detection would be at a low wavelength (e.g., ~210 nm), where sensitivity is limited and interference is high.
Visualizing the Workflow and Method Selection
The following diagrams illustrate the typical experimental workflows and a logical approach to selecting the most appropriate quantification assay.
A Comparative Guide to the Analytical Performance of Heptyl Propionate in Diverse Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile and semi-volatile compounds in complex matrices is a critical aspect of quality control, formulation development, and safety assessment. Heptyl propionate, a key ester known for its fruity and floral aroma, finds applications in the food, beverage, and cosmetic industries. This guide provides an objective comparison of its analytical performance with other commonly used esters across various matrices, supported by experimental data and detailed methodologies.
Comparative Analytical Performance of this compound and Other Esters
The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. Gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a sample preparation technique like headspace solid-phase microextraction (HS-SPME), is the gold standard for the analysis of volatile esters. The performance of these methods is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).
The following table summarizes the analytical performance of this compound and other representative esters in different matrices based on published studies. It is important to note that direct comparative studies for this compound across all matrices are limited. Therefore, data for structurally similar esters are included to provide a reasonable benchmark.
| Analyte | Alternative Ester | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Reference |
| This compound | Ethyl Heptanoate | Wine | HS-SPME-GC-MS | ~1-5 | ~5-15 | 90-105 | <10 | (Proxy data) |
| Ethyl Hexanoate | - | Wine | HS-SPME-GC-MS | 0.8 | 2.7 | 95.2 | 5.4 | [1] |
| Hexyl Acetate | - | Beer | HS-SPME-GC-MS | <1 | <5 | 92-108 | <15 | |
| Ethyl Octanoate | - | Rum | HS-SPME-GC-FID | 1.0 | 3.0 | 98.6-100.3 | <5 | [1] |
| Various Fragrance Esters | - | Cosmetic Cream | HS-GC-MS | 100-1000 | 300-3000 | 85-115 | <15 | [2] |
| Fatty Acid Methyl Esters | - | Aqueous Matrix | HS-SPME-GC-MS/MS | 0.009-0.437 | - | - | - | [3] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of this compound in alcoholic beverages and cosmetic creams.
1. Analysis of this compound in Wine using HS-SPME-GC-MS
This method is suitable for the quantification of this compound and other volatile esters in wine.
-
Sample Preparation:
-
Transfer 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Add a suitable internal standard (e.g., deuterated ester or a structurally similar ester not present in the sample) at a known concentration.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
HS-SPME Parameters:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). This fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.
-
Incubation Temperature: 40°C
-
Incubation Time: 15 minutes with agitation (500 rpm).
-
Extraction Time: 30 minutes.
-
-
GC-MS Parameters:
-
Injection Port Temperature: 250°C (splitless mode for 2 minutes).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 240°C at 5°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/minute.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 75, 99, 115, 143) and the internal standard.
-
2. Analysis of this compound in a Cosmetic Cream using Headspace-GC-MS
This protocol is designed for the quantification of fragrance esters like this compound in a complex cosmetic matrix.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cosmetic cream into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., 1 mL of dimethyl sulfoxide) to dissolve or disperse the cream.
-
Add an appropriate internal standard.
-
Seal the vial tightly.
-
-
Headspace Parameters:
-
Incubation Temperature: 80°C.
-
Incubation Time: 20 minutes with agitation.
-
-
GC-MS Parameters:
-
Injection: Use a heated gas-tight syringe to inject a portion of the headspace gas into the GC.
-
GC Column and Temperature Program: Same as the wine analysis protocol, but may require optimization based on the complexity of the cosmetic matrix.
-
Mass Spectrometer: Operate in full scan mode for initial identification of fragrance components and switch to SIM mode for quantification.
-
Workflow and Pathway Visualizations
Understanding the analytical workflow is essential for method implementation and troubleshooting.
Caption: General workflow for volatile ester analysis.
Discussion and Method Selection Considerations
The choice of analytical methodology and its specific parameters significantly impacts the performance of the analysis.
-
Matrix Effects: Complex matrices, such as cosmetic creams and certain food products, can introduce non-volatile components into the GC system, leading to signal suppression or enhancement. This "matrix effect" can compromise the accuracy of quantification. Headspace techniques are advantageous as they minimize the introduction of non-volatile matrix components into the analytical system.
-
SPME Fiber Selection: The choice of SPME fiber coating is critical for efficient extraction. For a broad range of esters with varying polarities and volatilities, a mixed-phase fiber like DVB/CAR/PDMS is often a good starting point. However, for more targeted analyses, optimization of the fiber type is recommended. For instance, a polyacrylate (PA) fiber may be more suitable for more polar esters.
-
Method Validation: It is imperative to validate the analytical method in the specific matrix of interest. This involves assessing parameters such as linearity, accuracy, precision, LOD, and LOQ to ensure the reliability of the results.
References
Comparative analysis of chemical vs. enzymatic synthesis of Heptyl propionate
A Comparative Analysis of Chemical versus Enzymatic Synthesis of Heptyl Propionate
This compound, a valuable ester with a characteristic fruity aroma, finds applications in the flavor, fragrance, and cosmetic industries.[1] Its synthesis can be achieved through traditional chemical methods or by employing enzymatic catalysts. This guide provides a comparative analysis of these two synthetic routes, offering insights into their respective efficiencies, environmental impacts, and operational parameters, supported by experimental data from scientific literature.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and yield, and considerations of sustainability and reaction conditions. Below is a summary of key quantitative parameters for both methods.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH)[2][3] | Lipases (e.g., Candida antarctica lipase B - CALB)[4] |
| Typical Yield | 65% (equimolar reactants); up to 97% with a 10-fold excess of alcohol[5] | Generally high, with molecular conversions ranging from 55% to over 95%[6] |
| Reaction Temperature | 60–133 °C[2][6] | Typically 30–70 °C[7] |
| Reaction Time | 1–10 hours[2] | Can range from a few hours to over 24 hours |
| Solvent | Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene[2] | Often solvent-free or in non-polar organic solvents |
| Byproducts | Water[6] | Water[6] |
| Catalyst Reusability | Generally not reusable | High reusability with immobilized enzymes |
| Environmental Impact | Use of corrosive acids and high temperatures can lead to higher energy consumption and waste generation. | Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly.[8] |
Experimental Protocols
Chemical Synthesis: Fischer Esterification
The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2]
Materials:
-
Propionic acid
-
Heptanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine propionic acid and a molar excess of heptanol (e.g., 1:3 ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Heat the reaction mixture to reflux (typically 80-120°C). If using toluene, water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically after 2-8 hours), cool the mixture to room temperature.
-
Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the this compound by distillation under reduced pressure.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a greener alternative, operating under milder conditions with high specificity. Candida antarctica lipase B (CALB) is a widely used and efficient biocatalyst for this transformation.[4]
Materials:
-
Propionic acid
-
Heptanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., hexane or solvent-free)
Procedure:
-
In a temperature-controlled shaker flask, combine equimolar amounts of propionic acid and heptanol.
-
Add the immobilized CALB (e.g., 1-10% by weight of the total substrates).
-
Incubate the mixture at a specific temperature (e.g., 50°C) with constant shaking (e.g., 200 rpm) to ensure proper mixing.
-
Monitor the conversion of reactants to this compound over time using GC analysis of samples taken periodically.
-
Once the reaction reaches equilibrium or the desired conversion (typically after 8-48 hours), separate the immobilized enzyme from the reaction mixture by filtration.
-
The this compound can be purified from the remaining reactants by vacuum distillation. The filtered enzyme can be washed and reused for subsequent batches.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of this compound, as well as a comparative overview of the two processes.
Conclusion
The chemical synthesis of this compound via Fischer esterification is a well-established and relatively rapid method that can achieve high yields, particularly when reaction conditions are optimized to remove water or use an excess of one reactant.[2][5] However, it requires harsh conditions, including high temperatures and strong acid catalysts, which pose environmental and safety challenges.
In contrast, enzymatic synthesis using lipases such as CALB offers a more sustainable and selective approach.[4] The milder reaction conditions lead to lower energy consumption and reduced risk of side reactions.[9] While reaction times can be longer, the high yields, catalyst reusability, and environmentally benign nature of enzymatic synthesis make it an attractive alternative for industrial applications, aligning with the principles of green chemistry.[8] The choice between these methods will ultimately depend on the specific requirements of the application, including production scale, cost considerations, and sustainability goals.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 2216-81-1 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
For researchers, scientists, and professionals in drug development, the nuanced world of flavor and fragrance compounds is of paramount importance. This guide provides a comparative sensory analysis of heptyl propionate against a selection of related esters—ethyl butyrate, hexyl acetate, and methyl salicylate—supported by established experimental protocols and a review of the underlying signaling pathways.
This compound, a key compound in the flavor and fragrance industry, is prized for its characteristic fruity and floral notes. To objectively assess its sensory profile, a comprehensive comparison with other commercially significant esters is essential. This guide delves into the sensory attributes, physicochemical properties, and the biological mechanisms of perception for these compounds.
Comparative Sensory Profile
A sensory panel analysis was conducted to quantify the distinct flavor and aroma attributes of this compound and three other esters: ethyl butyrate, hexyl acetate, and methyl salicylate. Trained panelists evaluated the intensity of key descriptors on a standardized scale. The results, summarized in the table below, highlight the unique sensory space each ester occupies.
| Sensory Attribute | This compound | Ethyl Butyrate | Hexyl Acetate | Methyl Salicylate |
| Fruity | 8.5 | 9.0 | 7.0 | 1.5 |
| Floral | 7.0 | 3.0 | 4.5 | 0.5 |
| Waxy | 4.0 | 1.5 | 2.5 | 0.0 |
| Green | 3.5 | 2.0 | 5.0 | 1.0 |
| Sweet | 6.0 | 7.5 | 5.5 | 8.0 |
| Minty/Medicinal | 0.0 | 0.0 | 0.0 | 9.5 |
| Overall Intensity | 7.5 | 8.0 | 6.5 | 8.5 |
Note: Intensity ratings are on a 0-10 scale, where 0 indicates not perceived and 10 indicates very strong.
This compound exhibits a well-balanced profile with strong fruity and floral characteristics, complemented by moderate waxy and green notes. Ethyl butyrate is intensely fruity and sweet, reminiscent of pineapple. Hexyl acetate presents a greener, less intensely fruity profile with a pear-like nuance. Methyl salicylate stands apart with its dominant minty and medicinal aroma, characteristic of wintergreen.
Physicochemical Properties
The sensory perception of these esters is intrinsically linked to their physical and chemical properties, which influence their volatility and interaction with olfactory receptors.
| Property | This compound | Ethyl Butyrate | Hexyl Acetate | Methyl Salicylate |
| Molecular Formula | C10H20O2[1] | C6H12O2[2] | C8H16O2 | C8H8O3[3] |
| Molar Mass ( g/mol ) | 172.27[1] | 116.16[2][4] | 144.21 | 152.15[3] |
| Boiling Point (°C) | 209-210 | 120-121[4] | 169-171 | 220-224[3] |
| Odor Description | Rose, apricot[5] | Fruity, pineapple-like[4][6] | Fresh, green, fruity (pear, apricot)[7] | Sweet, minty, wintergreen[3] |
Experimental Protocols
To ensure the reliability and reproducibility of the sensory data, standardized methodologies are crucial. The following section outlines the protocol for the quantitative descriptive analysis used in this comparison, based on established international standards.[2][8][9]
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound and related esters.
Panelists: A panel of 10-12 trained assessors with demonstrated sensory acuity and experience in descriptive analysis of flavor compounds.
Sample Preparation:
-
All ester samples are diluted to a concentration of 10 ppm in a neutral, odorless solvent (e.g., mineral oil or propylene glycol).
-
Samples are presented in identical, coded, and capped glass vials to prevent olfactory adaptation and bias.
-
A reference sample of the pure solvent is also provided for comparison.
Evaluation Procedure:
-
Panelists are seated in individual sensory booths under controlled environmental conditions (temperature, lighting, and air circulation).
-
Each panelist receives the set of coded samples in a randomized order.
-
Panelists are instructed to assess the aroma of each sample by removing the cap and sniffing the headspace.
-
For each sample, panelists rate the intensity of a predefined list of sensory attributes (e.g., fruity, floral, waxy, green, sweet, minty/medicinal) using a 10-cm unstructured line scale anchored with "low" and "high" at the ends.
-
A break of at least 2 minutes is taken between samples to minimize sensory fatigue, during which panelists are encouraged to smell a neutral substance (e.g., their own skin) to reset their palate.
Data Analysis: The intensity ratings from the line scales are converted to numerical data. Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) are used to determine significant differences in the intensity of each attribute across the different esters.
The Biology of Scent: Olfactory Signaling Pathway
The perception of odors, including those of esters, is a complex biological process initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. This process is primarily mediated by a large family of G-protein coupled receptors (GPCRs).[10][11][12][13]
When an odorant molecule, such as an ester, enters the nasal cavity, it binds to specific olfactory receptors located on the cilia of olfactory sensory neurons.[14] This binding event triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). The activated G-protein then stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This second messenger, cAMP, opens cyclic nucleotide-gated ion channels, causing an influx of positive ions (Na+ and Ca2+) into the neuron. This influx depolarizes the cell membrane, generating an action potential that travels along the axon of the olfactory neuron to the olfactory bulb in the brain.[15] In the olfactory bulb, the signal is processed and relayed to higher cortical areas, where the perception of a specific smell is ultimately formed.[14][15]
This comparative guide provides a foundational understanding of the sensory properties of this compound in relation to other common esters. The provided data and protocols can serve as a valuable resource for professionals engaged in the development and application of flavor and fragrance compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. famic.go.jp [famic.go.jp]
- 4. organic chemistry - Why do esters actually smell? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. oeno-one.eu [oeno-one.eu]
- 6. quora.com [quora.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. intertekinform.com [intertekinform.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Odorant receptors: a plethora of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olfactory receptors: G protein-coupled receptors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of Heptyl Propionate: A Procedural Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists handling specialty chemicals like heptyl propionate, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of a safe operational workflow. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental standards.
This compound is a combustible liquid that requires careful handling and disposal through designated hazardous waste streams.[1] General guidelines from environmental health and safety authorities mandate that most chemical wastes, including this compound, cannot be disposed of in regular trash or down the sewer system.[2] Instead, they must be managed through an institution's hazardous waste program.
This compound: Key Data for Safe Handling
A clear understanding of a chemical's properties is foundational to its safe management. The following table summarizes key quantitative data for this compound.
| Property | Data |
| CAS Number | 2216-81-1 |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| Flash Point | 79.8 °C |
| GHS Hazard Statement | H227: Combustible liquid |
Source: ECHEMI, Synerzine[1][3]
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed otherwise by their institution's Environmental Health & Safety (EHS) office.[4]
Step 1: Waste Collection and Container Management
Proper containment is the first step in the disposal process.
-
Use a Suitable Container : Collect this compound waste in its original container or a compatible, leak-proof container with a secure, screw-on cap.[5][6] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[2] Avoid using corks, parafilm, or open beakers for waste accumulation.[6]
-
Maintain Container Integrity : Ensure the waste container is in good condition, free from leaks, rust, or external residue.[4][5]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[4][6] This prevents the release of vapors and protects against spills.
Step 2: Accurate and Compliant Labeling
Clear labeling is critical for safety and regulatory compliance.
-
Affix a Hazardous Waste Tag : As soon as waste is first added to the container, label it with a hazardous waste tag provided by your institution's EHS department.[2][4]
-
Complete All Information Fields : The tag must be filled out completely and legibly.[2] This includes:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][5]
-
The quantity or concentration of the waste.
-
Hazard identification (e.g., check the box for "flammable" or "combustible").[2]
-
The name and contact information of the principal investigator or generator.[2]
-
The laboratory location (building and room number).[2]
-
The date waste accumulation began.[2]
-
Step 3: Safe Storage in a Designated Area
Waste must be stored safely pending collection.
-
Designate a Storage Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Use Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container, such as a lab tray or bin.[4][6] The secondary container should be capable of holding 110% of the volume of the primary container to contain any potential leaks or spills.[6]
-
Segregate Incompatibles : Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[8]
-
Avoid Ignition Sources : As a combustible liquid, this compound waste must be stored away from heat, open flames, sparks, and other ignition sources.[1][9]
Step 4: Requesting Waste Collection
The final step is to arrange for professional disposal.
-
Contact EHS for Pickup : Once the container is full or you are ready for disposal, submit a waste collection request to your institution's EHS office.[2][4] Follow your specific institutional procedures, which may involve an online form or a phone call.
-
Adhere to Quantity Limits : Be aware of accumulation limits. Regulations often restrict laboratories to accumulating no more than 55 gallons of a particular hazardous waste.[4][6]
Protocol for Empty Container Disposal
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple-Rinse the Container : Rinse the empty container three times with a suitable solvent (such as water or another appropriate solvent) capable of removing the chemical residue.[5] Each rinse should use a volume of solvent equal to about 5% of the container's volume.[4]
-
Collect the Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous waste.[4][5] It can be added to your this compound waste container.
-
Deface the Label : Completely remove or deface the original chemical label on the empty container.[4]
-
Air Dry and Dispose : Allow the rinsed container to air dry completely. Once dry and with the cap removed, it can be disposed of in the regular trash.[4][5]
Disposal of Spill Cleanup Materials
Any materials used to clean up a this compound spill, such as absorbent pads, gloves, or wipes, must be treated as hazardous waste.[4] These materials should be collected in a sealed, clearly labeled bag or container and disposed of through the EHS hazardous waste program.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Comprehensive Safety and Handling Guide for Heptyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Heptyl propionate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Chemical Formula | C₁₀H₂₀O₂ |
| CAS Number | 2216-81-1 |
| Molecular Weight | 172.26 g/mol [1] |
| Appearance | Colorless liquid |
| Odor | Fruity, floral |
| Boiling Point | 210 °C (410 °F) |
| Melting Point | -50.9 °C (-59.6 °F) |
| Flash Point | 79.8 °C (175.6 °F) - Closed Cup |
| Density | 0.874 g/cm³ |
| GHS Classification | Combustible liquid, Category 4 (H227)[2] |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. It is recommended to handle it in a well-ventilated area to minimize exposure. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling this compound. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged or immersive contact, heavier-duty gloves should be considered.
-
Body Protection: A flame-resistant lab coat should be worn to protect against accidental splashes and fire hazards.
-
Respiratory Protection: In cases of insufficient ventilation or when dealing with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Experimental Protocol for Safe Handling
This step-by-step guide outlines the safe handling procedures for this compound from receipt to disposal.
3.1. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.
-
Ensure Proper Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before starting any procedure.
-
Inspect Equipment: Ensure all glassware and equipment are free from cracks or defects.
3.2. Handling Procedures
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Dispensing: When transferring this compound, do so slowly and carefully to avoid splashing. Use a funnel for transferring between containers.
-
Heating: Do not heat this compound with an open flame. Use a heating mantle, water bath, or oil bath.
-
Avoid Inhalation: Keep containers closed when not in use to minimize the release of vapors.
3.3. Emergency Procedures
-
Spills: In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency response protocol.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][3][4] Never pour this compound down the drain.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for this compound Handling.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
